molecular formula C4H3ClN2O B1368392 5-Chloro-2-hydroxypyrazine CAS No. 89180-45-0

5-Chloro-2-hydroxypyrazine

Cat. No.: B1368392
CAS No.: 89180-45-0
M. Wt: 130.53 g/mol
InChI Key: MPQIKXKJHKXJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-hydroxypyrazine is a useful research compound. Its molecular formula is C4H3ClN2O and its molecular weight is 130.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-7-4(8)2-6-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQIKXKJHKXJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563892
Record name 5-Chloropyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89180-45-0
Record name 5-Chloropyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-hydroxypyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-hydroxypyrazine: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical intermediate 5-Chloro-2-hydroxypyrazine (CAS No. 89180-45-0). It delves into its physicochemical properties, synthesis, reactivity, and critical role as a building block in the synthesis of complex, biologically active molecules. The insights provided are grounded in established chemical principles and aim to explain the causality behind experimental choices, ensuring a robust and reproducible application of this versatile compound.

Core Compound Profile: this compound

This compound, also known as 5-chloropyrazin-2(1H)-one, is a heterocyclic organic compound.[1] The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The presence of a chlorine atom and a hydroxyl group on the pyrazine ring imparts unique reactivity, making it a valuable precursor in the synthesis of more complex molecules. The chlorine atom, in particular, serves as a versatile handle for introducing various functional groups through nucleophilic substitution reactions.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource
CAS Number 89180-45-0[1][3]
Molecular Formula C₄H₃ClN₂O[1][3]
Molecular Weight 130.53 g/mol [1][3]
IUPAC Name 5-chloropyrazin-2-ol[2]
Synonyms 5-Chloropyrazin-2(1H)-one, 2-hydroxy-5-chloropyrazine[1]
Appearance Off-white to yellow solid (typical)Inferred from supplier data
Purity Typically >95%[2]
Storage Inert atmosphere, room temperature[3]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[4]
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[4]

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound can be approached through several routes, leveraging the foundational chemistry of pyrazine ring formation and functionalization. A common strategy involves the chlorination of a pyrazine precursor. The rationale behind this approach is the relative ease of introducing a hydroxyl group (or its keto tautomer) onto the pyrazine ring, followed by a selective chlorination step.

Proposed Synthetic Workflow

A plausible and efficient synthesis of this compound starts from the commercially available 2-aminopyrazine. This pathway involves a two-step process: diazotization followed by hydrolysis to introduce the hydroxyl group, and subsequent chlorination.

G A 2-Aminopyrazine B Diazotization (NaNO₂, aq. H₂SO₄, 0-5 °C) A->B Step 1 C Pyrazine-2-diazonium salt (in situ) B->C D Hydrolysis (Heat) C->D E 2-Hydroxypyrazine D->E F Chlorination (N-Chlorosuccinimide, CH₂Cl₂) E->F Step 2 G This compound F->G H Purification (Recrystallization/Chromatography) G->H I Characterized Product H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative, self-validating procedure adapted from established methods for the synthesis of similar chlorinated heterocyclic compounds.[5]

Step 1: Synthesis of 2-Hydroxypyrazine from 2-Aminopyrazine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminopyrazine (1.0 eq) in dilute sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the cooled 2-aminopyrazine solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

  • Hydrolysis: After the addition is complete, stir the mixture at 0-5 °C for 30 minutes. Then, slowly warm the reaction mixture to room temperature and subsequently heat to 50-60 °C. The evolution of nitrogen gas will be observed as the diazonium salt hydrolyzes to 2-hydroxypyrazine.

  • Work-up and Isolation: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Chlorination of 2-Hydroxypyrazine

  • Reaction Setup: Suspend the crude 2-hydroxypyrazine (1.0 eq) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise to the suspension. The reaction is typically exothermic and may require cooling to maintain room temperature.

  • Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water to remove succinimide. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation and Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation by showing the characteristic chemical shifts and coupling patterns of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight (130.53 g/mol ) and provides fragmentation patterns that can further support the structure.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the N-H and C=O stretching of the pyrazinone tautomer and C-Cl stretching.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of the pyrazine ring, which is electron-deficient due to the two nitrogen atoms. This electron deficiency makes the chlorine atom susceptible to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is a cornerstone of functionalizing chloropyrazines. Various nucleophiles, such as amines, alcohols, and thiols, can displace the chloride ion, allowing for the introduction of a wide array of substituents. This versatility is paramount in creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

G A This compound C SₙAr Reaction (Base, Solvent, Heat) A->C B Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH B->C D 5-Substituted-2-hydroxypyrazine C->D Formation of new C-Nu bond E Drug Candidates / Bioactive Molecules D->E Further Elaboration

Caption: General scheme for the application of this compound.

Role as a Key Intermediate

This compound serves as a valuable intermediate in the synthesis of high-value pharmaceutical targets. While specific examples for this exact molecule in launched drugs are not readily found in public literature, its structural motifs are present in many biologically active compounds. For instance, substituted pyrazines are core components of drugs targeting a range of diseases, including cancer, infectious diseases, and cardiovascular disorders.

Causality in Experimental Design: The choice to use this compound as a starting material is often driven by a retrosynthetic analysis of a target molecule. If the target contains a 2-hydroxypyrazine core with a specific substituent at the 5-position, this intermediate provides a direct and efficient route. The chloro group is an excellent leaving group for SₙAr reactions, often providing better yields and cleaner reactions compared to other halogens under appropriate conditions.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in medicinal chemistry and drug development. Its well-defined reactivity, particularly its susceptibility to nucleophilic aromatic substitution, allows for its use as a versatile scaffold for the synthesis of diverse and complex molecular architectures. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this compound in their synthetic endeavors, with a clear understanding of the principles governing its preparation and application. The provided illustrative protocols, grounded in established chemical literature, offer a starting point for the development of robust and scalable synthetic processes.

References

An In-depth Technical Guide to 5-Chloro-2-hydroxypyrazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Chloro-2-hydroxypyrazine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its core physical and chemical properties, reactivity, synthesis, and its role as a valuable scaffold in medicinal chemistry.

Introduction: The Significance of the Pyrazinone Scaffold

This compound belongs to the pyrazinone class of heterocyclic compounds. The pyrazinone core is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets, making it a fertile starting point for the development of novel therapeutic agents.[1] Pyrazinone derivatives have demonstrated a wide spectrum of biological activities, including roles in oncology, inflammation, and infectious diseases.[1][2] The introduction of a chlorine atom and a hydroxyl group to the pyrazine ring, as in this compound, modulates its electronic properties and provides reactive handles for further chemical modification, enhancing its utility as a building block in drug discovery.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes its key identifiers and properties.

PropertyValueSource(s)
IUPAC Name 5-chloro-1H-pyrazin-2-one[5]
Synonyms 5-Chloropyrazin-2-ol, 2-hydroxy-5-chloropyrazine[5][6]
CAS Number 89180-45-0[5][7]
Molecular Formula C₄H₃ClN₂O[5][6]
Molecular Weight 130.53 g/mol [5][6]
Monoisotopic Mass 129.9933904 Da[5]
Appearance Solid (typical)General Knowledge
Storage Store at 0-8 °C[7]

Note: Some physical properties such as melting and boiling points are not consistently reported in publicly available literature and would require experimental determination for definitive values.

Chemical Structure and Tautomerism

A critical aspect of the chemistry of 2-hydroxypyrazines is the existence of tautomeric forms. This compound exists in equilibrium between the hydroxy form (this compound) and the keto or pyrazinone form (5-chloro-1H-pyrazin-2-one).[8][9][10] The equilibrium between these two forms can be influenced by the solvent, pH, and temperature.[8][10] In the solid state and in polar solvents, the pyrazinone form is generally favored due to intermolecular hydrogen bonding.[8][11] This tautomerism is a key consideration in its reactivity and biological interactions.

Caption: Tautomeric equilibrium of this compound.

Reactivity Profile

The reactivity of this compound is governed by the interplay of the pyrazine ring, the chloro substituent, and the hydroxyl/oxo group.

  • Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is electron-deficient due to the two nitrogen atoms, which activates the chlorine atom towards nucleophilic aromatic substitution.[12] This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward method for introducing diverse functional groups at the 5-position. The reaction is facilitated by the electron-withdrawing nature of the pyrazine nitrogens.[12]

  • Reactions at the Hydroxyl/Amide Group: The hydroxyl group in the enol form can undergo reactions typical of phenols, such as etherification. In the keto form, the N-H proton of the amide is acidic and can be deprotonated by a base, allowing for N-alkylation or N-arylation reactions.

The following diagram illustrates a general workflow for the functionalization of this compound.

reactivity start This compound snar Nucleophilic Aromatic Substitution (SNAr) (e.g., R-NH2, R-SH) start->snar Position 5 n_alkylation N-Alkylation / N-Arylation (e.g., R-X, Base) start->n_alkylation Position 1 (N-H) product_snar 5-Substituted-2-hydroxypyrazine Derivatives snar->product_snar product_n_alkylation 1-Substituted-5-chloro-1H-pyrazin-2-one Derivatives n_alkylation->product_n_alkylation

Caption: Key reaction pathways for this compound.

Synthesis and Analysis

Synthetic Approach

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for preparing hydroxypyrazines.[13] A common approach involves the condensation of an α-amino acid derivative with a dicarbonyl compound.[13]

Proposed Synthetic Workflow:

  • Starting Materials: A potential synthesis could start from the condensation of glycinonitrile with a chlorinated glyoxal derivative in the presence of a base.[13]

  • Condensation and Cyclization: The reaction would proceed via an initial condensation followed by an intramolecular cyclization to form the pyrazinone ring.

  • Work-up and Purification: The reaction mixture would then be neutralized or acidified to precipitate the product, which would be collected by filtration. Further purification could be achieved by recrystallization from a suitable solvent.

It is crucial to perform any synthesis in a well-ventilated fume hood using appropriate personal protective equipment, given the hazardous nature of the reactants and product.[14]

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques should be employed.

Experimental Protocol for Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e. g., DMSO-d₆).[15]

    • ¹H NMR: Acquire the proton NMR spectrum. The spectrum is expected to show signals in the aromatic region corresponding to the two protons on the pyrazine ring. The chemical shifts and coupling patterns will be indicative of their positions relative to the chloro and hydroxyl/oxo groups.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the four distinct carbon environments in the molecule.

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.[15]

    • Analysis: Use a technique such as Electrospray Ionization (ESI) to determine the molecular weight. The mass spectrum should show a molecular ion peak (M+) and a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[16]

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or with an Attenuated Total Reflectance (ATR) accessory.[15]

    • Analysis: The IR spectrum will likely show characteristic absorption bands for the C=O stretch of the pyrazinone form (around 1650-1700 cm⁻¹), N-H stretching (around 3200-3400 cm⁻¹), and C-Cl stretching in the fingerprint region.[17]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[5][14]

GHS Hazard Statements: [5][14]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures: [14][18]

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[14][18]

  • Store the compound in a tightly sealed container in a cool, dry place.[7]

Applications in Drug Discovery and Medicinal Chemistry

The pyrazinone scaffold, as exemplified by this compound, is a cornerstone in the development of new pharmaceuticals.[1][19] The presence of the chlorine atom allows for further chemical elaboration through nucleophilic substitution, enabling the creation of diverse chemical libraries for high-throughput screening.[12] The pyrazinone core itself has been incorporated into molecules targeting a range of diseases, including kinase inhibitors for cancer and inflammatory conditions.[1] The ability to functionalize both the chloro- and the N-H positions provides a powerful platform for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.[20]

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its rich reactivity, stemming from the electron-deficient pyrazine ring, the displaceable chlorine atom, and the tautomeric hydroxyl/amide functionality, makes it an attractive building block for the synthesis of complex, biologically active molecules. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for any researcher looking to capitalize on the potential of this valuable chemical entity.

References

5-Chloro-2-hydroxypyrazine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Chloro-2-hydroxypyrazine in Organic Solvents

Authored by a Senior Application Scientist

Introduction

This compound, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and drug discovery.[1][2] Its structural motif is found in a variety of biologically active molecules. The solubility of this compound in organic solvents is a critical parameter that influences its utility in synthesis, purification, formulation, and various biological assays. An understanding of its solubility behavior is paramount for researchers, scientists, and drug development professionals to effectively utilize this compound in their workflows.

This technical guide provides a comprehensive overview of the factors governing the solubility of this compound in organic solvents. In the absence of extensive published experimental data for this specific molecule, this guide leverages data from a close structural analog, discusses theoretical principles, and provides detailed experimental protocols for solubility determination.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a pyrazine ring substituted with a chloro group and a hydroxyl group. The presence of these functional groups dictates its polarity, hydrogen bonding capabilities, and potential for tautomerism.

The hydroxyl group can participate in hydrogen bonding as both a donor and an acceptor, while the nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors. The chloro group is an electron-withdrawing group that can influence the overall electron distribution of the molecule.

A key structural feature of 2-hydroxypyrazines is their existence in tautomeric forms: the hydroxy-pyrazine and the pyrazin-one form. This equilibrium can be influenced by the solvent environment and can have a significant impact on solubility.

Caption: Tautomeric forms of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC4H3ClN2O[3]
Molecular Weight130.53 g/mol [3]
IUPAC Name5-chloro-1H-pyrazin-2-one[3]
CAS Number89180-45-0[4]

Factors Influencing Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound is a result of the interplay between its molecular properties and the properties of the organic solvent.

Key solvent properties that influence the solubility of this compound include:

  • Polarity and Dipole Moment: Solvents with a higher polarity and dipole moment are more likely to solvate polar molecules like this compound.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. Protic solvents like alcohols can form strong hydrogen bonds with the hydroxyl and nitrogen atoms of the solute, enhancing solubility. Aprotic polar solvents, such as DMF and DMSO, can act as hydrogen bond acceptors.

  • Dielectric Constant: A higher dielectric constant of a solvent can better stabilize charged or highly polar species, which can be relevant if the solute has any ionic character or strong resonance structures.

Solubility Profile of this compound

While specific experimental solubility data for this compound is not widely available in the literature, a close structural analog, 2-bromo-5-hydroxypyrazine, has been studied in detail.[5] Given the similar electronic properties and size of chlorine and bromine, the solubility behavior of the bromo-analog is expected to be a very strong predictor for the chloro-analog.

The following table summarizes the experimental mole fraction solubility of 2-bromo-5-hydroxypyrazine in various organic solvents at different temperatures. It is anticipated that this compound will exhibit a similar solubility trend.

Table 2: Mole Fraction Solubility (x) of 2-Bromo-5-hydroxypyrazine in Various Organic Solvents at Different Temperatures (K)[5]

Solvent278.15 K283.15 K288.15 K293.15 K298.15 K303.15 K308.15 K313.15 K318.15 K323.15 K
Methanol0.003970.004680.005510.006490.007640.008990.010580.012430.014580.01708
Ethanol0.002820.003290.003840.004490.005240.006130.007160.008360.009750.01136
Isopropanol0.001610.001850.002130.002460.002850.003300.003820.004420.005120.00593
N,N-Dimethylformamide (DMF)0.12450.13450.14500.15600.16760.17970.19240.20560.21950.2339
n-Propanol0.002010.002330.002700.003140.003660.004260.004960.005770.006710.00780
Acetonitrile0.006270.007130.008090.009160.010360.011700.013190.014850.016700.01875
Acetone0.009410.010610.011930.013400.014990.016750.018670.020780.023090.02562
Ethylene Glycol0.002360.002770.003250.003810.004460.005210.006080.007080.008230.00956
Propylene Glycol0.002010.002350.002750.003220.003770.004410.005150.006010.006990.00813
Water0.000170.000200.000230.000260.000300.000340.000390.000450.000510.00058

Based on this data, the highest solubility is observed in DMF, a polar aprotic solvent, followed by acetone and acetonitrile. The solubility is moderate in alcohols and significantly lower in water. This trend is consistent with the molecular structure of the compound, which has both polar and hydrogen-bonding features that interact favorably with polar organic solvents.

Computational Approaches for Solubility Prediction

In modern drug discovery, computational models are increasingly used to predict the solubility of novel compounds, saving time and resources.[6][7][8] These in silico methods can provide valuable estimates when experimental data is lacking.

  • Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (e.g., LogP, polar surface area) with experimentally determined solubility.[9]

  • Machine Learning: Advanced algorithms like Random Forests, Support Vector Machines, and deep neural networks are trained on large datasets of known solubilities to predict the solubility of new molecules with increasing accuracy.[10][11]

  • First-Principles Methods: Approaches like the Conductor-like Screening Model for Real Solvents (COSMO-RS) use quantum chemical calculations to predict solubility based on the molecular surface properties of the solute and solvent.[9] The UNIFAC method is a group-contribution method that can also be used to estimate activity coefficients and, subsequently, solubility.[1]

Experimental Determination of Solubility

While predictions are useful, experimental determination remains the gold standard for obtaining accurate solubility data. The two most common methods are the thermodynamic (equilibrium) and kinetic solubility assays.

Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent, which is the maximum concentration of the solute that can be dissolved at a specific temperature.[12][13]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This is commonly achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm).

  • Quantification: Accurately dilute the clear, saturated supernatant with an appropriate solvent.

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

G start Start add_excess Add excess solid to solvent start->add_excess equilibrate Agitate at constant temperature (24-48h) add_excess->equilibrate separate Centrifuge and filter supernatant equilibrate->separate quantify Dilute supernatant separate->quantify analyze Analyze concentration by HPLC-UV quantify->analyze calculate Calculate equilibrium solubility analyze->calculate end End calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[14][15] It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous or organic medium.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add the DMSO stock solution to the desired organic solvent in a microtiter plate to create a range of concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).

  • Precipitation Detection: Measure the amount of precipitate formed. This can be done using various techniques, including:

    • Nephelometry: Measures light scattering caused by insoluble particles.

    • Direct UV Absorbance: After filtering out the precipitate, the concentration of the dissolved compound in the filtrate is measured by UV spectrophotometry.

Conclusion

This compound is a compound of significant interest in chemical and pharmaceutical research. While specific, comprehensive solubility data for this molecule in a wide range of organic solvents is not yet published, a strong predictive understanding can be derived from its molecular structure and data from close structural analogs. It is expected to exhibit high solubility in polar aprotic solvents like DMF, moderate solubility in alcohols, and low solubility in water. For definitive quantitative data, the experimental protocols for thermodynamic and kinetic solubility determination outlined in this guide provide a robust framework for researchers. A thorough understanding and application of these principles and methods will facilitate the effective use of this compound in research and development.

References

5-Chloro-2-hydroxypyrazine melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-hydroxypyrazine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the core physicochemical properties of this compound. With a focus on scientific integrity and practical application, this document elucidates not just the "what" but the "why" behind the data, grounding it in established experimental principles.

Introduction: The Significance of this compound

This compound (CAS No: 89180-45-0) is a heterocyclic organic compound belonging to the pyrazine family.[1][2][3] Pyrazines are a class of aromatic compounds that are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules and FDA-approved drugs.[4][5] The incorporation of a chlorine atom and a hydroxyl group into the pyrazine ring creates a versatile chemical scaffold. The chlorine atom, a common halogen in pharmaceuticals, can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[4][5]

Understanding the fundamental physicochemical properties of this compound, such as its melting and boiling points, is a critical first step in its application as a building block in drug discovery and development.[6] These parameters dictate storage conditions, reaction kinetics, purification strategies, and formulation development.

Core Physicochemical & Structural Data

The intrinsic properties of this compound are foundational to its handling, reactivity, and application in synthesis. The data presented below has been consolidated from verified chemical data sources.

PropertyValueSource(s)
CAS Number 89180-45-0[1][2][7][8]
Molecular Formula C₄H₃ClN₂O[1][2][3][7]
Molecular Weight 130.53 g/mol [7][9]
IUPAC Name 5-chloropyrazin-2-ol[8]
Synonyms 5-Chloropyrazin-2(1H)-one, 2-hydroxy-5-chloropyrazine[2][3][7]
Appearance Yellow powder[10]
Melting Point 138-140 °C[7][10]
Boiling Point Not experimentally determined (Predicted: >240 °C)[11]
Density 1.55 ± 0.1 g/cm³ (Predicted)[7][10]

Experimental Determination of Physicochemical Properties

The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used for its determination. The protocols described below represent standard, self-validating systems for characterizing crystalline organic compounds.

Melting Point Determination: A Protocol Grounded in Thermodynamics

The melting point is a definitive characteristic of a pure crystalline solid. The narrow range of 138-140 °C for this compound suggests a high degree of purity.[7][10] The choice of a capillary-based method, such as the one described here, is standard practice due to its accuracy, small sample requirement, and controlled heating rate.

Experimental Protocol: Digital Melting Point Apparatus

  • Sample Preparation: A small amount of the dry this compound powder is finely crushed on a watch glass. A capillary tube, sealed at one end, is tapped into the powder to pack a small sample (2-3 mm in height).

  • Apparatus Setup: The packed capillary is placed into the heating block of a digital melting point apparatus.

  • Ramp Rate Selection: A slow ramp rate (e.g., 1-2 °C per minute) is crucial near the expected melting point. A faster rate can be used initially to approach the anticipated range, but slowing the rate ensures thermal equilibrium between the sample and the heating block, preventing erroneously high readings.

  • Observation and Recording: The initial melting point is recorded as the temperature at which the first liquid drop appears. The final melting point is the temperature at which the entire sample becomes a clear liquid. A narrow range between these two points is indicative of high purity.

Visualizing the Melting Point Determination Workflow

The following diagram illustrates the logical flow of the melting point determination protocol, emphasizing the critical control points that ensure data integrity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation start Start: Obtain Dry Sample crush Crush Powder start->crush pack Pack Capillary Tube crush->pack insert Insert into Apparatus pack->insert heat_fast Rapid Heat to ~130°C insert->heat_fast heat_slow Slow Ramp (1-2°C/min) heat_fast->heat_slow observe Observe & Record heat_slow->observe record_initial T_initial: First Liquid observe->record_initial record_final T_final: All Liquid record_initial->record_final compare Evaluate Range record_final->compare end End: Purity Assessed compare->end

References

Discovery and history of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Pyrazine Derivatives

Abstract

The pyrazine nucleus, a deceptively simple six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, represents a cornerstone of modern chemistry. Its derivatives are ubiquitous, shaping the sensory world as key flavor and fragrance compounds while also serving as indispensable scaffolds in the realm of pharmaceuticals. This guide provides a comprehensive exploration of the pyrazine story, from its initial discovery in natural products and the pioneering synthetic efforts of the 19th century to the sophisticated methodologies and landmark drug discoveries of today. We will examine the causality behind evolving synthetic strategies, detail key experimental protocols, and trace the journey of this versatile heterocycle from the flavor industry to the forefront of medicinal chemistry.

The Dawn of Pyrazine Chemistry: From Natural Essences to Foundational Syntheses

The history of pyrazines is deeply rooted in the study of natural products. Long before their structures were elucidated, their presence was perceived in the characteristic aromas of roasted, baked, and fermented foods.[1][2] These compounds are primary products of the Maillard reaction, the complex chemical cascade between amino acids and reducing sugars that gives browned food its distinctive flavor.[1]

The first deliberate isolation of a pyrazine from a natural source was a landmark event. In 1962, Kosuge and Kamiya identified tetramethylpyrazine from cultures of Bacillus subtilis, a bacterium involved in the fermentation of soybeans to produce nattō.[1][3] This discovery formally linked the pyrazine scaffold to the biological world, opening a new chapter in heterocyclic chemistry.

Parallel to these discoveries, 19th-century organic chemists were laying the synthetic groundwork. The very first recorded synthesis of a pyrazine derivative was achieved by Laurent in 1855, who produced tetraphenylpyrazine through the dry distillation of "benzoylazotid".[4] This was soon followed by more systematic and generalizable methods that remain fundamental to the field:

  • The Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-chloroacetophenone with ammonia to form an aminoketone, which then undergoes self-condensation and subsequent oxidation to yield the pyrazine ring.[5]

  • The Gutknecht Pyrazine Synthesis (1879): A variation of the above, the Gutknecht synthesis also relies on the self-condensation of an α-ketoamine, but differs in the specific route to synthesize this key intermediate.[5][6]

These early syntheses established a core principle: the condensation of molecules containing vicinal amino and carbonyl functionalities is a powerful and direct route to the pyrazine ring.

The Evolution of Synthetic Methodologies: From Classical Condensations to Modern Efficiency

The foundational principles established by Staedel, Rugheimer, and Gutknecht paved the way for a rich and diverse array of synthetic strategies. For decades, the field was dominated by variations of classical condensation reactions, which remain highly effective and widely used.

Classical Condensation Strategies

The workhorse of pyrazine synthesis is the condensation between a 1,2-diamine and a 1,2-dicarbonyl compound.[7][8] The initial reaction forms a dihydropyrazine, which is then oxidized to the aromatic pyrazine. Copper(II) oxide or manganese oxide are common oxidizing agents for this step.[8] A related and highly effective approach is the self-condensation of two molecules of an α-aminocarbonyl compound, which also proceeds through a dihydropyrazine intermediate.[8]

In 1949, Jones introduced a more direct and often higher-yielding method involving the condensation of α-amino acid amides with 1,2-dicarbonyl compounds, a significant refinement of the classical approach.[8]

Modern Synthetic Approaches

While classical methods are robust, the demands of modern chemistry—particularly in the pharmaceutical industry—have driven the development of more efficient, selective, and environmentally benign ("green") methodologies.

  • Metal-Catalyzed Cross-Coupling: The advent of palladium-catalyzed cross-coupling reactions has revolutionized the functionalization of the pyrazine ring, allowing for the precise installation of various substituents that are difficult to introduce via classical methods.[9][10]

  • Biocatalysis and Fermentation: Reflecting a move towards sustainable chemistry, biological methods are now used to produce key pyrazine precursors. For instance, engineered strains of E. coli can be used to produce acetoin, a direct precursor for the synthesis of tetramethylpyrazine, from inexpensive, non-food feedstocks.[11][12] This bio-based route is significantly more cost-effective and environmentally friendly than direct extraction or purely chemical synthesis.[12][13]

Data Presentation: Comparison of Synthetic Approaches
Methodology Core Principle Advantages Limitations Key Innovators
Staedel–Rugheimer / Gutknecht Self-condensation of α-aminoketonesFoundational, established core logicLimited substrate scope, harsh conditionsStaedel, Rugheimer, Gutknecht (1870s)
Diamine/Dicarbonyl Condensation Condensation followed by oxidationVersatile, widely applicableRequires an oxidation step, can lack regioselectivityN/A (Classical Method)
Jones Synthesis Condensation of α-amino amidesDirect, often high-yieldingIsomer formation with unsymmetrical dicarbonylsJones (1949)[8]
Metal-Catalyzed Coupling C-H/C-X bond formationHigh selectivity, broad functional group toleranceCatalyst cost, removal of metal residuesN/A (Modern Method)
Biocatalysis / Fermentation Microbial synthesis of precursors"Green", sustainable, cost-effectiveLimited to specific derivatives, process optimizationN/A (Modern Method)[11][12]

Key Pyrazine Derivatives: Case Studies in Synthesis and Application

To fully appreciate the journey of pyrazine chemistry, it is instructive to examine the synthesis and impact of specific, high-value derivatives.

Case Study: Tetramethylpyrazine (Ligustrazine)
  • Significance: Originally isolated from the traditional Chinese medicine Ligusticum wallichii (Chuanxiong) and fermented foods, tetramethylpyrazine is a potent cardiovascular agent.[3][14] It is reported to scavenge superoxide anions and decrease nitric oxide production, contributing to its therapeutic effects.[5]

  • Experimental Protocol: Synthesis from Biacetyl Monoxime This protocol is adapted from the method described in patent CN104341359A.[10]

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add biacetyl monoxime (10.0g) and 10% palladium on carbon (1.0g) to 134 mL of deionized water.

    • Heating: Begin stirring and heat the mixture to 80-90°C.

    • Reagent Addition: Add ammonium formate (67.4g) portion-wise to the heated mixture. Causality: Ammonium formate serves as a convenient in-situ source of ammonia and a reducing agent (transfer hydrogenation) to convert the oxime to the amine and facilitate the condensation and cyclization.

    • Reflux: After the addition is complete, continue to stir the reaction at reflux for 4 hours.

    • Workup: Cool the reaction to room temperature. Remove the palladium catalyst by vacuum filtration through a Büchner funnel.

    • Extraction: Transfer the filtrate to a separatory funnel and extract three times with dichloromethane (CH₂Cl₂).

    • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude tetramethylpyrazine.

    • Purification: The product can be further purified by recrystallization or sublimation to yield colorless needle-like crystals.

Case Study: 2-Acetylpyrazine
  • Significance: A critical flavor compound, 2-acetylpyrazine imparts a highly desirable popcorn, nutty, and roasted aroma.[15][16] It is found in a vast array of thermally processed foods, including bread crust, coffee, and potato snacks.[16][17]

  • Experimental Protocol: Synthesis via Grignard Reaction This protocol is based on the general principles of Grignard reactions with nitriles, as described in patent CN108822047B.[17]

    • Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), prepare methylmagnesium chloride (a Grignard reagent) from magnesium turnings and methyl chloride in an anhydrous polar solvent like tetrahydrofuran (THF).

    • Reaction Setup: In a separate reactor, dissolve 2-cyanopyrazine and a suitable catalyst (e.g., a monovalent copper salt) in anhydrous THF.[17]

    • Addition: Cool the 2-cyanopyrazine solution in an ice bath and slowly add the prepared Grignard reagent via a dropping funnel. Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming a magnesium imine salt intermediate.

    • Reaction: After the addition, allow the reaction to warm to room temperature and then reflux to ensure complete conversion.

    • Hydrolysis (Workup): Carefully quench the reaction by slowly adding it to an acidic aqueous solution (e.g., dilute HCl). This hydrolyzes the imine intermediate to the corresponding ketone (2-acetylpyrazine).

    • Neutralization and Extraction: Neutralize the aqueous solution and extract the product with an organic solvent like toluene.

    • Purification: Dry the organic extracts, remove the solvent under reduced pressure, and purify the resulting solid by recrystallization from a solvent such as ethanol to obtain the final product.

The Pharmaceutical Ascendance of the Pyrazine Ring

While the flavor industry drove much of the early interest, the most profound impact of pyrazine derivatives has been in medicinal chemistry. The pyrazine ring is a privileged scaffold in drug design for several reasons: it is a stable aromatic system, its nitrogen atoms can act as hydrogen bond acceptors to interact with protein targets, and it can serve as a bioisostere for other aromatic rings like benzene or pyridine, allowing chemists to fine-tune a molecule's properties.[18]

The World Health Organization's (WHO) Model List of Essential Medicines includes several pyrazine-containing drugs, underscoring their importance to global health.[9]

  • Pyrazinamide: A cornerstone of combination therapy for tuberculosis, highlighting the scaffold's role in combating infectious diseases.[19]

  • Bortezomib (Velcade): The first-in-class proteasome inhibitor, which transformed the treatment of multiple myeloma.[9]

  • Amiloride: A potassium-sparing diuretic used to treat hypertension and congestive heart failure.[9]

  • Glipizide (Glucotrol): A sulfonylurea drug used to treat type 2 diabetes by stimulating insulin secretion.

The discovery of highly potent, biologically active natural products containing a pyrazine core, such as the marine-derived Cephalostatin 1 , continues to inspire new avenues of drug discovery.[9] Cephalostatin 1 exhibits incredibly potent anticancer activity, with an average GI₅₀ of 1.8 nM across the NCI-60 human cancer cell line panel.[9]

Mandatory Visualization: A Timeline of Pyrazine Discovery and Development

Pyrazine_Timeline cluster_1800 19th Century: Foundational Synthesis cluster_1900 20th Century: Natural Products & Pharmaceuticals cluster_2000 21st Century: Modern Applications N1855 1855 Laurent synthesizes Tetraphenylpyrazine N1876 1876 Staedel-Rugheimer Synthesis N1879 1879 Gutknecht Synthesis N1949 1949 Jones Synthesis Refinement N1879->N1949 Advances in Condensation N1950s 1950s Pyrazinamide Developed for TB N1962 1962 Tetramethylpyrazine Isolated from B. subtilis N1969 1969 Amiloride Developed N2003 2003 Bortezomib (Velcade) FDA Approved N1969->N2003 Era of Targeted Therapy N2010s 2010s+ Green Chemistry Bio-based Synthesis Routes

Caption: A timeline of key milestones in the history of pyrazine derivatives.

Conclusion and Future Outlook

The trajectory of pyrazine and its derivatives is a compelling narrative of scientific progress. From their humble origins as enigmatic aroma components in food, they have evolved into a class of molecules that are fundamental to both industrial and academic chemistry. The early, elegant condensation reactions provided a robust foundation upon which modern, highly sophisticated methods of synthesis and functionalization have been built. This evolution has enabled chemists to move beyond the flavor and fragrance industry and establish the pyrazine ring as a privileged scaffold in the design of life-saving medicines.

Looking ahead, the field is poised for continued innovation. The push for sustainability will undoubtedly lead to an expansion of biocatalytic and fermentation-based production methods. In medicinal chemistry, the ongoing exploration of complex natural products and the application of novel synthetic strategies will continue to unlock new therapeutic possibilities for this remarkably versatile heterocyclic system.

References

A Comprehensive Toxicological and Safety Assessment of 5-Chloro-2-hydroxypyrazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed toxicological and safety profile of 5-Chloro-2-hydroxypyrazine (CAS No: 89180-45-0), a heterocyclic organic compound relevant in pharmaceutical and chemical research.[1][2] Intended for researchers, scientists, and drug development professionals, this document synthesizes known hazard information with a comprehensive framework for further safety evaluation, grounded in internationally recognized regulatory standards. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to safety assessment.

Compound Identification and Known Hazard Profile

This compound is a chlorinated pyrazine derivative with the molecular formula C₄H₃ClN₂O.[1] A critical first step in any safety assessment is the review of existing, classified hazard information. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several acute hazards.[1][3]

This initial hazard profile is derived from computational models or data from structurally similar compounds and serves as the foundation for directing further empirical testing. It establishes the compound as possessing significant acute toxicity and irritant properties, mandating careful handling and the use of appropriate personal protective equipment (PPE), including gloves, lab coats, and eye/face protection.[3][4]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS CategorySource
Acute Toxicity, OralH302: Harmful if swallowedCategory 4[1][3]
Acute Toxicity, DermalH312: Harmful in contact with skinCategory 4[1]
Acute Toxicity, InhalationH332: Harmful if inhaledCategory 4[1][3]
Skin Corrosion/IrritationH315: Causes skin irritationCategory 2[1][3]
Serious Eye Damage/IrritationH319: Causes serious eye irritationCategory 2A[1][3]
Specific Target Organ ToxicityH335: May cause respiratory irritationCategory 3[1][3]

A Framework for Comprehensive Toxicological Assessment

While GHS classifications provide essential warnings, a full safety assessment for drug development or extensive research use requires a systematic toxicological evaluation. This process follows a tiered approach, beginning with acute toxicity and genotoxicity before proceeding to more complex, long-term studies. This guide is structured around the internationally harmonized testing guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[5][6][7][8] Adherence to these guidelines ensures that the data generated is standardized, reproducible, and accepted by regulatory authorities worldwide.[6][9]

The following diagram outlines a logical workflow for the toxicological evaluation of a novel or under-characterized chemical like this compound.

G cluster_0 Phase 1: Foundational Safety cluster_1 Phase 2: Sub-Chronic & Mechanistic Insights cluster_2 Phase 3: Long-Term & Specialized Endpoints A Physicochemical Characterization B Acute Toxicity Assessment (Oral, Dermal, Inhalation) A->B C Genotoxicity/Mutagenicity (In Vitro Battery) A->C D Repeated Dose Toxicity (28-day or 90-day study) B->D Informs dose selection C->D Positive result may alter study design E Toxicokinetics & Metabolism D->E Provides samples F Chronic Toxicity / Carcinogenicity D->F Determines Maximum Tolerated Dose (MTD) G Reproductive & Developmental Toxicity D->G Informs dose selection E->F E->G

Caption: Logical workflow for a comprehensive toxicological assessment.

Part 1: Acute Toxicity Assessment

Objective: To determine the potential for a single, short-term exposure to cause significant toxicity or mortality. This data is used for GHS classification and to guide dose selection for subsequent studies.

Given the GHS classification of "Harmful" (Category 4) across oral, dermal, and inhalation routes, it is crucial to establish quantitative metrics like the LD50 (median lethal dose).[1] The Up-and-Down Procedure (UDP) is a modern, ethical approach that minimizes animal use while providing a robust point estimate of the LD50.[10]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)
  • Animal Model Selection: Healthy, young adult nulliparous, non-pregnant female rats of a standard laboratory strain are typically used, as females are often slightly more sensitive.[10]

  • Housing and Acclimation: Animals are housed in controlled conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) for at least 5 days prior to testing to minimize stress-related variables.[10]

  • Dose Administration: The compound is administered orally via gavage. The vehicle should be aqueous unless the compound's solubility requires an alternative like corn oil.

  • Sequential Dosing (Main Test):

    • A single animal is dosed at a level just below the best preliminary estimate of the LD50.

    • Outcome 1 (Survival): If the animal survives for 48 hours, the next animal is dosed at a higher level (typically a factor of 3.2).

    • Outcome 2 (Morbidity/Death): If the animal dies within 48 hours, the next animal is dosed at a lower level.

    • This sequential process continues until a stopping criterion is met (e.g., four reversals in outcome).

  • Observation Period: Animals are observed for a total of 14 days for clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior. Body weight is recorded weekly.

  • Data Analysis: The LD50 is calculated using maximum likelihood methods. This provides a point estimate and a confidence interval for the lethal dose.

Part 2: Genotoxicity Assessment

Objective: To determine if the compound can induce mutations or chromosomal damage, which are key indicators of carcinogenic potential.[7][11] A standard battery of in vitro tests is required to screen for different types of genetic damage.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)

The Ames test is a cornerstone of genotoxicity testing, used to detect point mutations (base substitutions and frameshifts).

  • Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used. Each strain is designed to detect a specific type of mutation.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats treated with an enzyme inducer like Aroclor 1254 or phenobarbital/β-naphthoflavone. This is critical because some chemicals only become mutagenic after being metabolized.[12]

  • Exposure: The tester strains are exposed to a range of concentrations of this compound on minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring and Interpretation: The number of revertant colonies (colonies that have mutated back to being able to synthesize an essential amino acid) is counted. A positive result is defined as a dose-dependent increase in revertants, typically at least a two-fold increase over the negative control.

G cluster_0 Preparation cluster_1 Exposure cluster_2 Analysis A Select Bacterial Strains (e.g., Salmonella TA100) D Combine Bacteria, Test Compound, and buffer (-S9 condition) A->D E Combine Bacteria, Test Compound, and S9 Mix (+S9 condition) A->E B Prepare Test Compound (this compound) in various concentrations B->D B->E C Prepare S9 Mix for Metabolic Activation C->E F Pour mixture onto minimal agar plates D->F E->F G Incubate at 37°C for 48-72 hours F->G H Count Revertant Colonies G->H I Analyze Data: Compare to negative control. Look for dose-response. H->I

Caption: Standard workflow for the Ames Bacterial Reverse Mutation Test.

A positive Ames test often triggers further investigation, such as an in vitro mammalian cell chromosomal aberration test (OECD TG 473) or an in vivo micronucleus test (OECD TG 474), to assess relevance in a eukaryotic system.

Part 3: Repeated-Dose and Carcinogenicity Assessment

Objective: To evaluate the effects of long-term, repeated exposure and to assess the carcinogenic potential of the compound. These studies are critical for setting safe exposure limits for chronic use.

Sub-Chronic Toxicity (OECD TG 408: 90-Day Oral Toxicity Study)

This study provides information on the target organs of toxicity and helps determine the Maximum Tolerated Dose (MTD) for a full carcinogenicity bioassay.[5] Rodents (usually rats) are administered daily doses of the compound for 90 days. A thorough examination includes clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and a full histopathological analysis of all major organs.

Carcinogenicity Bioassay (ICH S1B; OECD TG 453)

If there is a cause for concern (e.g., positive genotoxicity results, structural alerts, or intended long-term human use), a two-year rodent carcinogenicity study may be necessary.[7][13]

  • Dose Selection: Based on the 90-day study, a high dose (the MTD), a low dose, and at least one intermediate dose are selected.[14]

  • Study Conduct: Groups of rodents (typically 50 per sex per group) are dosed daily for their lifetime (e.g., 24 months for rats).

  • Endpoint Analysis: The primary endpoint is the incidence of tumors in treated groups compared to a concurrent control group. A full histopathological examination is performed.

  • Interpretation: Statistical analysis determines if there is a significant, dose-related increase in any tumor type. The mechanism of tumor formation (genotoxic vs. non-genotoxic) is a key consideration in human risk assessment.[15]

Part 4: Reproductive and Developmental Toxicity Assessment

Objective: To assess the potential of the compound to interfere with fertility, sexual function, and normal development of offspring.[16] This is a mandatory component for any therapeutic agent intended for use in women of childbearing potential.

Experimental Protocol: Extended One-Generation Reproductive Toxicity Study (EOGRTS, OECD TG 443)

The EOGRTS is a comprehensive design that evaluates all stages of reproduction and development.[9]

  • Parental (F0) Generation: Male and female rats are dosed starting in pre-mating and continuing through mating, gestation, and lactation.

  • First Filial (F1) Generation: Offspring are evaluated for viability, growth, and development. Selected F1 animals are dosed from weaning through maturity and then mated to produce an F2 generation.

  • Endpoints: Key endpoints include:

    • F0: Estrus cycles, sperm parameters, mating behavior, fertility.

    • F1/F2: Litter size, pup survival, birth defects, developmental landmarks (e.g., eye-opening), and organ function.

    • Developmental neurotoxicity and immunotoxicity cohorts can be included to assess more subtle effects.[9]

Conclusion and Path Forward

The available GHS data clearly identifies this compound as an acutely hazardous substance requiring stringent safety precautions. However, this information is insufficient for a comprehensive risk assessment for drug development or other applications involving repeated human exposure.

This guide has outlined a systematic, internationally accepted framework for generating the necessary toxicological data. The immediate priorities for this compound should be the in vitro genotoxicity battery, starting with the Ames test, and a well-designed acute oral toxicity study (OECD TG 425) to obtain a quantitative LD50. The results of these foundational studies will dictate the necessity and design of subsequent repeated-dose, carcinogenicity, and reproductive toxicity studies. By following these validated protocols, researchers can ensure the generation of high-quality, regulatory-compliant data essential for protecting human health and advancing scientific research.

References

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 5-Chloro-2-hydroxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guided Method for the Controlled Hydrolysis of 2,5-Dichloropyrazine

Executive Summary

This document provides a detailed protocol and scientific background for the synthesis of 5-Chloro-2-hydroxypyrazine from the versatile starting material, 2,5-dichloropyrazine. This compound, which exists in tautomeric equilibrium with 5-chloropyrazin-2(1H)-one, is a valuable intermediate in the development of novel pharmaceutical and agrochemical agents.[1] The described method is based on a regioselective nucleophilic aromatic substitution (SNAr) reaction, offering a reliable and scalable route to this key building block. This guide is intended for researchers, chemists, and drug development professionals, providing not only a step-by-step protocol but also the underlying mechanistic principles to ensure robust and reproducible outcomes.

Introduction: The Value of the Pyrazine Scaffold

The pyrazine ring is a privileged heterocyclic motif found in numerous FDA-approved drugs and clinical candidates.[2] Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor make it a cornerstone in medicinal chemistry. This compound, in particular, serves as a versatile precursor, enabling further functionalization at both the chlorine-substituted position and the pyrazinone nitrogen. The synthesis of this intermediate from the readily available 2,5-dichloropyrazine is a fundamental transformation for building libraries of novel pyrazine derivatives.[2][3]

Mechanism & Regioselectivity: The Scientific Rationale

The conversion of 2,5-dichloropyrazine to this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the principles governing this reaction is critical for optimizing conditions and preventing the formation of undesired byproducts, such as the di-substituted 2,5-dihydroxypyrazine.

The SNAr Mechanism: The pyrazine ring is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles. The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks one of the chlorine-bearing carbon atoms (C-2 or C-5). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrazine ring is temporarily disrupted.

  • Elimination & Aromatization: The ring re-aromatizes by expelling the chloride ion as a leaving group, resulting in the substitution of chlorine with a hydroxyl group.

Controlling Regioselectivity: In 2,5-dichloropyrazine, the two chlorine atoms are electronically equivalent. However, selective mono-substitution can be readily achieved by controlling the reaction stoichiometry and conditions. By using a limited amount of the hydroxide nucleophile (typically 1.0 to 1.2 equivalents), the reaction can be stopped effectively after the first substitution. Using a large excess of base or applying harsh conditions (e.g., high temperatures for prolonged periods) would favor the formation of the di-substituted product. The electron-deficient nature of the pyrazine core facilitates this nucleophilic attack.[2][4]

Product Tautomerism: The product, this compound, exists in a tautomeric equilibrium with its more stable amide form, 5-chloropyrazin-2(1H)-one . In solid state and in most solvents, the equilibrium heavily favors the pyrazinone tautomer. This is a common and important feature of 2-hydroxypyridines, pyrimidines, and pyrazines.[5][6]

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. The reaction should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.QuantityMmol (Equiv.)Notes
2,5-DichloropyrazineC₄H₂Cl₂N₂148.9819745-07-41.49 g10.0 (1.0)Starting Material
Sodium HydroxideNaOH40.001310-73-20.44 g11.0 (1.1)Nucleophile
1,4-DioxaneC₄H₈O₂88.11123-91-140 mL-Solvent
Deionized WaterH₂O18.027732-18-510 mL + as needed-Solvent/Work-up
Hydrochloric Acid (2M)HCl36.467647-01-0As needed-For Acidification
Anhydrous MgSO₄/Na₂SO₄---As needed-Drying Agent
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Thermometer or temperature probe

  • Buchner funnel and filter paper for filtration

  • Standard laboratory glassware

Synthetic Procedure
  • Reaction Setup: Assemble the three-neck flask with the condenser, dropping funnel, and a thermometer. Add 2,5-dichloropyrazine (1.49 g, 10.0 mmol) and a magnetic stir bar to the flask.

  • Solvent Addition: Add 1,4-dioxane (40 mL) to the flask and begin stirring to dissolve the starting material.

  • Nucleophile Preparation: In a separate beaker, dissolve sodium hydroxide (0.44 g, 11.0 mmol) in deionized water (10 mL). Allow the solution to cool to room temperature.

  • Reaction Execution: Heat the stirred solution of 2,5-dichloropyrazine to 90 °C. Once the temperature is stable, add the aqueous NaOH solution dropwise via the dropping funnel over 20-30 minutes.

  • Monitoring: After the addition is complete, maintain the reaction temperature at 90-95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The product spot should be more polar (lower Rf) than the starting material. The reaction is typically complete within 4-6 hours.

  • Work-up - Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a beaker and slowly acidify with 2M HCl while stirring until the pH is approximately 3-4. A precipitate should form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold deionized water (2 x 10 mL).

  • Drying: Dry the collected solid under vacuum at 50 °C overnight to yield this compound as an off-white to pale yellow solid.

Purification (Optional)

If required, the product can be further purified by recrystallization from an ethanol/water mixture.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry under vacuum.

Data Presentation & Visualization

Process Parameters and Expected Results
ParameterValue
Reaction Temperature90-95 °C
Reaction Time4-6 hours
AppearanceOff-white to pale yellow solid
Expected Yield75-85%
Melting Point152-155 °C (literature)

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification A 1. Charge Flask (2,5-Dichloropyrazine) B 2. Add Solvent (1,4-Dioxane) A->B D 4. Heat to 90°C B->D C 3. Prepare Nucleophile (aq. NaOH) E 5. Add aq. NaOH (Dropwise) D->E F 6. Monitor by TLC (4-6 hours) E->F G 7. Cool & Acidify (pH 3-4 with HCl) F->G H 8. Filter Product G->H I 9. Wash with Cold Water H->I J 10. Dry Under Vacuum I->J K 11. Recrystallize (Optional) J->K

Caption: Workflow for the synthesis of this compound.

Safety and Handling

  • 2,5-Dichloropyrazine: Irritant. Avoid contact with skin and eyes. Handle in a fume hood.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer. Handle only in a well-ventilated fume hood.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with care and appropriate PPE.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Ensure reaction temperature is maintained. Extend reaction time and monitor by TLC until starting material is consumed.
Product lost during work-up.Ensure pH is accurately adjusted to 3-4 for complete precipitation. Use minimal cold solvent for washing the filter cake.
Di-substitution Product Observed Excess nucleophile or overly harsh conditions.Use exactly 1.0-1.1 equivalents of NaOH. Avoid excessive temperatures or prolonged reaction times after the starting material is consumed.
Product is Oily or Gummy Impurities present.Purify the crude product by recrystallization as described in section 3.4. Ensure the product is thoroughly dry.

References

Synthesis of Hydroxypyrazines: A Detailed Guide to Laboratory-Scale Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hydroxypyrazines are a pivotal class of N-heterocyclic compounds, forming the structural core of numerous biologically active molecules and functional materials. Their prevalence in pharmaceuticals, agrochemicals, and flavor chemistry underscores the critical need for robust and versatile synthetic methodologies. This comprehensive guide provides detailed, laboratory-scale protocols for the synthesis of hydroxypyrazines, offering insights into the rationale behind experimental choices and ensuring scientific integrity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable scaffolds in their work.

I. The Reuben G. Jones Synthesis: Condensation of α-Aminoamides and 1,2-Dicarbonyls

The Reuben G. Jones synthesis, first reported in 1949, remains one of the most reliable and widely used methods for the preparation of 2-hydroxypyrazines.[1][2] The reaction involves the base-catalyzed condensation of an α-aminoamide with a 1,2-dicarbonyl compound.[1]

A. Mechanistic Insights and Rationale for Experimental Choices

The reaction proceeds through a series of condensation and cyclization steps. The initial nucleophilic attack of the α-amino group of the aminoamide on one of the carbonyl groups of the dicarbonyl compound is followed by an intramolecular cyclization and subsequent dehydration to form the pyrazine ring.

Critical Experimental Parameters:

  • Temperature: The reaction is typically conducted at low temperatures (-78 °C to 0 °C).[3][4] This is crucial to control the exothermic nature of the initial condensation and to minimize side reactions, such as the self-condensation of the dicarbonyl compound or the degradation of the α-aminoamide.[3] A rapid addition of the base at higher temperatures can lead to localized heating, which is detrimental to the overall yield.[3]

  • Base: A strong base, such as sodium hydroxide or potassium hydroxide, is essential to deprotonate the α-amino group of the aminoamide hydrochloride salt, thereby generating the nucleophilic free amine.[2][4] The concentration and rate of addition of the base can significantly impact the reaction's regioselectivity and yield, especially when using unsymmetrical dicarbonyls.[2]

  • Solvent: Methanol or ethanol are common solvents for this reaction, as they effectively dissolve the reactants and are suitable for low-temperature work.[4]

B. Detailed Experimental Protocol: Synthesis of 3-Phenyl-2-hydroxypyrazine

This protocol details the synthesis of 3-phenyl-2-hydroxypyrazine from phenylglyoxal and glycine amide.

Materials:

  • Phenylglyoxal monohydrate

  • Glycine amide hydrochloride

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a double-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend glycine amide hydrochloride (1.0 eq) in methanol.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a pre-cooled solution of sodium hydroxide (2.5 eq) in methanol through the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

  • To this mixture, add a solution of phenylglyoxal monohydrate (1.0 eq) in methanol dropwise over 30 minutes.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and continue stirring overnight.

  • Neutralize the reaction mixture to pH ~7 with concentrated hydrochloric acid.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 3-phenyl-2-hydroxypyrazine.

C. Regioselectivity with Unsymmetrical Dicarbonyls

A significant consideration in the Jones synthesis is the regioselectivity when using an unsymmetrical 1,2-dicarbonyl, such as methylglyoxal. The reaction can potentially yield two isomeric hydroxypyrazines. The regiochemical outcome is influenced by factors such as the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions, including the base and temperature.[2] For instance, the condensation of methylglyoxal with an α-aminoamide often yields a mixture of the 3-methyl- and 5-methyl-2-hydroxypyrazine isomers.

II. Synthesis from α-Amino Acid Nitriles and Dicarbonyl Compounds

An alternative and economical approach to hydroxypyrazines involves the condensation of readily available α-amino acid nitriles with dicarbonyl compounds in an alkaline medium.[5] This method provides a straightforward route to a variety of substituted hydroxypyrazines.

A. Rationale and Key Considerations

The reaction mechanism is analogous to the Jones synthesis, with the nitrile group being hydrolyzed to an amide in situ under the basic reaction conditions, followed by cyclization. The choice of base and solvent is critical for achieving good yields. Alkali metal hydroxides or alkoxides are commonly used.[5]

B. Detailed Experimental Protocol: Synthesis of 2-Hydroxy-3-methylpyrazine

This protocol describes the synthesis of 2-hydroxy-3-methylpyrazine from α-alanine nitrile and glyoxal.[5]

Materials:

  • α-Alanine nitrile

  • Glyoxal (40% aqueous solution)

  • Sodium hydroxide (50% aqueous solution)

  • Saturated sodium chloride solution

  • Concentrated hydrochloric acid

Procedure:

  • To a cooled (0-10 °C) saturated sodium chloride solution, add α-alanine nitrile (1.0 eq) and glyoxal solution (1.2 eq) while maintaining the temperature.

  • Slowly add a 50% sodium hydroxide solution (1.05 eq) over 30 minutes, keeping the temperature between 10 °C and 20 °C.

  • Warm the mixture to 50 °C for 10 minutes, then cool to 20 °C.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to pH ~7.

  • Extract the product with a suitable organic solvent, such as chloroform.

  • Dry the organic extract over an anhydrous drying agent, filter, and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography.

III. Synthesis via Oxidation of Pyrazines

Hydroxypyrazines can also be prepared through the oxidation of the corresponding pyrazine ring system. This is typically a two-step process involving the formation of a pyrazine-N-oxide intermediate, followed by a rearrangement to the hydroxypyrazine.

A. N-Oxidation and Rearrangement

The pyrazine ring can be oxidized to its N-oxide using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide in acetic acid. The resulting pyrazine-N-oxide can then be rearranged to the corresponding 2-hydroxypyrazine. A common method for this rearrangement involves treatment with acetic anhydride, which proceeds via a mechanism analogous to the Boekelheide rearrangement.

B. Experimental Protocol: Synthesis of 2-Hydroxypyrazine from Pyrazine

This protocol outlines the general procedure for the synthesis of 2-hydroxypyrazine from pyrazine via its N-oxide.

Step 1: Synthesis of Pyrazine-1-oxide

Materials:

  • Pyrazine

  • Glacial acetic acid

  • Hydrogen peroxide (30%)

Procedure:

  • Dissolve pyrazine (1.0 eq) in glacial acetic acid.

  • Slowly add hydrogen peroxide (30%, 1.1 eq) to the solution while maintaining the temperature below 60-70 °C.

  • Heat the mixture at 70-80 °C for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., sodium carbonate solution).

  • Extract the pyrazine-1-oxide with a suitable solvent (e.g., chloroform).

  • Dry the organic layer, filter, and concentrate to obtain the crude N-oxide.

Step 2: Rearrangement to 2-Hydroxypyrazine

Materials:

  • Pyrazine-1-oxide

  • Acetic anhydride

Procedure:

  • Heat a mixture of pyrazine-1-oxide (1.0 eq) and acetic anhydride (excess) at reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully quench the excess acetic anhydride with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer, filter, and concentrate to yield the crude 2-acetoxypyrazine.

  • Hydrolyze the acetate group by treating it with an aqueous acid or base to afford 2-hydroxypyrazine.

  • Purify the final product by recrystallization or column chromatography.

IV. Dehydrogenative Coupling of Amino Alcohols

A more recent and sustainable approach to pyrazine synthesis involves the acceptorless dehydrogenative coupling of β-amino alcohols, catalyzed by transition metal complexes.[6] This method forms pyrazines with the liberation of hydrogen gas and water as the only byproducts. While this method is highly attractive for the synthesis of substituted pyrazines, its application for the direct synthesis of hydroxypyrazines is less commonly reported. However, it represents a promising area for future development.

V. Quantitative Data Summary

The choice of synthetic method often depends on the desired substitution pattern and the availability of starting materials. The following tables provide a comparative overview of reported yields for different hydroxypyrazine syntheses.

Table 1: Yields for the Reuben G. Jones Synthesis of 3,5-Disubstituted-2-hydroxypyrazines [2]

1,2-Dicarbonylα-AminoamideProductYield (%)
PhenylglyoxalAlanine amide3-Phenyl-5-methyl-2-hydroxypyrazine68
PhenylglyoxalPhenylalanine amide3-Phenyl-5-benzyl-2-hydroxypyrazine76
MethylglyoxalPhenylalanine amide3-Methyl-5-benzyl-2-hydroxypyrazineMixture of isomers

Table 2: Yields for Hydroxypyrazine Synthesis from α-Amino Acid Nitriles [5]

α-Amino Acid NitrileDicarbonylProductYield (%)
Glycine nitrileGlyoxal2-HydroxypyrazineModerate
Glycine nitrileDiacetyl2-Hydroxy-5,6-dimethylpyrazineGood
Glycine nitrileBenzil2-Hydroxy-5,6-diphenylpyrazine80
α-Alanine nitrileGlyoxal2-Hydroxy-3-methylpyrazineGood

VI. Experimental Workflows

The following diagrams illustrate the general workflows for the main synthetic routes to hydroxypyrazines.

Reuben_G_Jones_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification dicarbonyl 1,2-Dicarbonyl add_dicarbonyl Add Dicarbonyl dicarbonyl->add_dicarbonyl aminoamide α-Aminoamide Hydrochloride dissolve Dissolve in Methanol aminoamide->dissolve cool Cool to -78°C dissolve->cool add_base Add Base (e.g., NaOH) cool->add_base add_base->add_dicarbonyl react Stir and Warm to Room Temp. add_dicarbonyl->react neutralize Neutralize react->neutralize extract Extract neutralize->extract purify Purify extract->purify product Hydroxypyrazine purify->product

Figure 1: General workflow for the Reuben G. Jones synthesis.

Amino_Nitrile_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification aminonitrile α-Amino Acid Nitrile mix Mix Reactants in Alkaline Solution aminonitrile->mix dicarbonyl Dicarbonyl dicarbonyl->mix react React at Controlled Temperature mix->react acidify Acidify react->acidify extract Extract acidify->extract purify Purify extract->purify product Hydroxypyrazine purify->product

Figure 2: General workflow for synthesis from α-amino acid nitriles.

Oxidation_Synthesis cluster_oxidation N-Oxidation cluster_rearrangement Rearrangement & Hydrolysis pyrazine Pyrazine oxidize Oxidize (e.g., H₂O₂/AcOH) pyrazine->oxidize n_oxide Pyrazine-N-Oxide rearrange Rearrange (e.g., Ac₂O) n_oxide->rearrange hydroxypyrazine Hydroxypyrazine oxidize->n_oxide hydrolyze Hydrolyze rearrange->hydrolyze hydrolyze->hydroxypyrazine

References

Application Notes: 5-Chloro-2-hydroxypyrazine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of the Pyrazine Scaffold

The pyrazine ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique electronic properties, imparted by the two nitrogen atoms at positions 1 and 4, allow it to serve as a versatile bioisostere for other aromatic systems and engage in critical hydrogen bonding interactions with biological targets. 5-Chloro-2-hydroxypyrazine (IUPAC Name: 5-chloro-1H-pyrazin-2-one) has emerged as a particularly valuable building block due to its dual reactivity.[1][2][3][4] The presence of a reactive chlorine atom and a hydroxyl group (which exists in tautomeric equilibrium with its keto form) provides orthogonal handles for synthetic diversification, enabling the construction of complex molecular architectures.

The electron-deficient nature of the pyrazine ring, further activated by the two nitrogen atoms, makes the chlorine atom at C5 susceptible to displacement via several important reaction classes.[5][6] This guide provides an in-depth analysis of the key reactions involving this compound and detailed protocols for its application in the synthesis of medicinally relevant compounds.

Key Physicochemical Properties:

  • Molecular Formula: C₄H₃ClN₂O[1]

  • Molecular Weight: 130.53 g/mol [1]

  • Appearance: Typically an off-white to light yellow solid.

  • Reactivity: The chlorine atom is activated for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The hydroxyl/oxo moiety can be a site for alkylation, acylation, or can direct other reactions.

Core Reactivity and Synthetic Applications

The utility of this compound stems from its ability to undergo predictable and high-yielding transformations at the C5 position. The primary reaction manifolds include Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling reactions.

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SₙAr)

Mechanistic Rationale: The pyrazine ring's two electron-withdrawing nitrogen atoms significantly lower the electron density of the aromatic system, making it susceptible to attack by nucleophiles.[5][6] This reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic complex, whose formation is the rate-determining step. The subsequent loss of the chloride leaving group restores aromaticity.[7] This pathway is often favored for its operational simplicity and avoidance of expensive metal catalysts.

Protocol 1: General Procedure for SₙAr with Amines

This protocol describes the synthesis of 5-amino-2-hydroxypyrazine derivatives.

  • Reaction Setup: To a sealable reaction vessel, add this compound (1.0 equiv.), the desired primary or secondary amine (1.2-2.0 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent such as DMF, DMSO, or NMP. The choice of solvent can be critical; solvents capable of accepting hydrogen bonds can enhance nucleophilicity.[8]

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. The product often precipitates and can be collected by filtration. If the product is soluble, extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reagent ClassTypical ConditionsExpected YieldCausality/Insight
Aliphatic AminesK₂CO₃, DMSO, 100 °C, 4-12 h70-95%Highly nucleophilic; reaction proceeds readily. Higher temperatures may be needed for hindered amines.
AnilinesCs₂CO₃, DMF, 120 °C, 12-24 h50-85%Less nucleophilic than aliphatic amines; requires stronger base and higher temperatures to drive the reaction. Electron-donating groups on the aniline increase reactivity.
Alcohols/ThiolsNaH, THF, 60 °C, 2-6 h65-90%The alkoxide/thiolate must be pre-formed using a strong base like sodium hydride for efficient reaction.
Palladium-Catalyzed Cross-Coupling Reactions

For less nucleophilic partners or when milder conditions are required, palladium-catalyzed cross-coupling reactions are the methods of choice. The two most relevant transformations for this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Mechanistic Rationale: This reaction creates a C-C bond between the pyrazine ring and an aryl or vinyl group from a boronic acid or ester.[9] The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[10][11]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).[12]

  • Catalyst System: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.[12]

  • Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.[10]

  • Work-up and Purification: Follow the procedure outlined in Protocol 1 (SₙAr).

Mechanistic Rationale: This reaction provides a powerful and general method for forming C-N bonds, often succeeding where SₙAr reactions fail, particularly with weakly nucleophilic amines or sterically hindered substrates.[13][14] The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation by a strong base, followed by reductive elimination.[15][16] The choice of ligand is crucial for catalytic efficiency.[15][17]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.3 equiv.), and a strong, non-nucleophilic base such as NaOt-Bu or LHMDS (1.2-1.5 equiv.).[15]

  • Catalyst System: Add a palladium pre-catalyst (e.g., G3-XPhos, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the mixture to 80-110 °C. Monitor the reaction by LC-MS.

  • Work-up and Purification: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Further purification follows the standard procedure described previously.

Case Study: Synthesis of Favipiravir Intermediate

This compound is a known precursor in some synthetic routes towards Favipiravir (T-705), a potent antiviral agent.[18][19][20] While many industrial syntheses start from different materials, laboratory-scale syntheses can leverage this building block to access key intermediates. A critical transformation is the amination of the pyrazine ring.

G start This compound step1 Amidation start->step1 1. CO, Pd cat. 2. NH3 inter1 This compound- carboxamide step1->inter1 step2 Fluorination (Balz-Schiemann or equivalent) inter1->step2 inter2 5-Fluoro-2-hydroxypyrazine- carboxamide step2->inter2 step3 Hydroxylation/Final Steps inter2->step3 final Favipiravir (6-Fluoro-3-hydroxypyrazine -2-carboxamide) step3->final

Caption: Conceptual synthetic pathway towards Favipiravir.

One patented method describes the conversion of a related pyrazine intermediate, 3,6-dichloropyrazine-2-carbonitrile, which can be derived from pyrazine precursors, into Favipiravir.[21] This involves a crucial fluorination step, followed by hydrolysis.[21] The principles of nucleophilic substitution and functional group manipulation demonstrated with this compound are central to these more complex synthetic routes. For instance, after initial functionalization, a subsequent step might involve replacing the chloro group with a fluoro group, a key feature of Favipiravir.[20]

Conclusion and Outlook

This compound is a high-value, versatile building block for medicinal chemistry. Its predictable reactivity in SₙAr and palladium-catalyzed cross-coupling reactions allows for the efficient and modular synthesis of diverse compound libraries. The protocols outlined in this guide provide a robust starting point for researchers aiming to incorporate the pyrazine scaffold into novel drug candidates. The continued development of more efficient and selective catalytic systems will further expand the synthetic utility of this important heterocyclic intermediate.

References

Application Notes and Protocols: Pyrazine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a cornerstone pharmacophore in drug discovery.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its role in π-stacking interactions, make it a versatile scaffold for designing molecules that can effectively bind to a wide range of biological targets.[1][3] The structural rigidity and metabolic stability of the pyrazine ring allow for the precise spatial orientation of substituent groups, a critical factor in optimizing drug-target interactions. This guide provides an in-depth exploration of the applications of pyrazine derivatives across key therapeutic areas, complete with mechanistic insights and detailed protocols for their evaluation. Pyrazine-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects.[4]

I. Pyrazine Derivatives in Oncology

The development of targeted therapies has revolutionized cancer treatment, and pyrazine derivatives have emerged as crucial components in a number of these innovative drugs.[5] Many pyrazine-based agents function as kinase inhibitors, targeting the enzymes that drive cancer cell proliferation and survival.[6][7]

A. Case Study: Bortezomib (Velcade®) - A Proteasome Inhibitor

Bortezomib is a first-in-class proteasome inhibitor approved for treating multiple myeloma and mantle cell lymphoma.[3][8] Its structure features a pyrazinoic acid moiety linked to a dipeptide backbone, terminating in a boronic acid warhead.[9][10]

Mechanism of Action: The proteasome is a cellular complex responsible for degrading unwanted or misfolded proteins.[11] In cancer cells, the proteasome plays a key role in breaking down pro-apoptotic (pro-death) factors, thereby promoting cell survival.[12] Bortezomib's mechanism involves the boron atom binding with high affinity to the catalytic site of the 26S proteasome.[8][11] This reversible inhibition prevents the degradation of pro-apoptotic proteins, leading to their accumulation and ultimately triggering programmed cell death (apoptosis) in malignant cells.[12]

cluster_0 Normal Cell Homeostasis cluster_1 Action of Bortezomib Ub_Proteins Ubiquitinated Pro-Apoptotic Proteins Proteasome 26S Proteasome Ub_Proteins->Proteasome Targeting Degradation Degradation Proteasome->Degradation Catalysis Accumulation Accumulation of Pro-Apoptotic Proteins Proteasome->Accumulation Blockage leads to Survival Cell Survival Degradation->Survival Promotes Bortezomib Bortezomib Bortezomib->Proteasome Inhibition Apoptosis Apoptosis (Cancer Cell Death) Accumulation->Apoptosis Induces

Caption: Mechanism of Bortezomib Action.

B. Pyrazine Derivatives as Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] Pyrazine-based small molecules have been successfully developed as potent and selective kinase inhibitors.[6] These inhibitors typically act as ATP-competitive agents, binding to the ATP-binding pocket of the kinase to block its activity.[7]

Examples of FDA-Approved Pyrazine-Based Kinase Inhibitors: [6][13]

Drug NameTarget Kinase(s)Approved Indication(s)IC50 Value
Gilteritinib FLT3 / AXLRelapsed/Refractory Acute Myeloid Leukemia (AML)0.29 nM (FLT3), 0.73 nM (AXL)[6]
Acalabrutinib Bruton's Tyrosine Kinase (BTK)Chronic Lymphocytic Leukemia (CLL)3 nM[6]
Darovasertib Protein Kinase C (PKC)Metastatic Uveal Melanoma1.9 nM (PKCα), 0.4 nM (PKCθ)[6]
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[14][15] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases.[15][16] The amount of formazan produced is proportional to the number of viable cells.[17]

Materials:

  • Pyrazine derivative stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest (e.g., MCF-7, HT-29)[18]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[15]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[14][19]

  • Sterile 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: a. Harvest and count cells using a hemocytometer or automated cell counter. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[19] c. Incubate the plate overnight (~12-24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16][19]

  • Compound Treatment: a. Prepare serial two-fold dilutions of the pyrazine derivative in complete culture medium from the stock solution. The final concentration range should be chosen to bracket the expected IC₅₀ value (e.g., 0.01 µM to 100 µM). b. Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and wells with medium only for background measurement.[19] c. Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) under standard culture conditions.[19]

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[14] b. Return the plate to the incubator for 2-4 hours. Visually confirm the formation of purple formazan precipitate within the cells using a microscope.[16]

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[19] c. Place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.[15]

  • Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[14][15] A reference wavelength of >650 nm can be used to subtract background noise.[14] b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] * 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

II. Pyrazine Derivatives in Infectious Diseases

Pyrazine derivatives have a long and successful history in combating infectious diseases, most notably tuberculosis.

A. Case Study: Pyrazinamide (PZA) - A First-Line Antitubercular Agent

Pyrazinamide is a cornerstone of modern short-course tuberculosis (TB) chemotherapy.[20][21] It is a prodrug that is uniquely effective against semi-dormant Mycobacterium tuberculosis (Mtb) residing in the acidic environments of macrophages and necrotic lesions.[20][22]

Mechanism of Action:

  • Activation: PZA diffuses into the Mtb bacillus where the bacterial enzyme pyrazinamidase (encoded by the pncA gene) converts it into its active form, pyrazinoic acid (POA).[20][23]

  • Cellular Disruption: In the acidic intracellular environment, POA becomes protonated (HPOA) and diffuses back into the bacterial cytoplasm.[21][24] The accumulation of POA disrupts membrane potential, interferes with energy production, and inhibits the essential enzyme Fatty Acid Synthase I (FAS-I), which is critical for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[22][23] This multifaceted attack leads to the death of the bacterium.[23]

cluster_Mtb Mycobacterium tuberculosis Cell PZA_in Pyrazinamide (PZA) PncA Pyrazinamidase (PncA) PZA_in->PncA Enters & Converted by POA Pyrazinoic Acid (POA) PncA->POA HPOA Protonated POA (HPOA) POA->HPOA Protonation (Acidic pH) FAS1 Fatty Acid Synthase I HPOA->FAS1 Inhibits Membrane Membrane Disruption HPOA->Membrane Disrupts Death Bacterial Death FAS1->Death Membrane->Death PZA_out PZA (External) PZA_out->PZA_in Diffuses in

Caption: Activation and Mechanism of Pyrazinamide.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[25][26] The broth microdilution method is a standardized and widely used technique for determining MIC values.[27][28]

Materials:

  • Pyrazine derivative stock solution

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Step-by-Step Methodology:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the bacterial suspension with a spectrophotometer to match that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[26] c. Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[25][29]

  • Compound Dilution Plate Preparation: a. Prepare serial two-fold dilutions of the pyrazine derivative in CAMHB directly in a 96-well microtiter plate.[26] A typical volume is 50 µL per well. b. The concentration range should be broad enough to capture the MIC (e.g., 128 µg/mL to 0.125 µg/mL). c. Include a positive control well (broth + inoculum, no drug) and a negative/sterility control well (broth only).[29]

  • Inoculation: a. Using a multichannel pipette, add 50 µL of the final bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.[26]

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[26]

  • MIC Determination: a. Following incubation, visually inspect the wells for turbidity (a sign of bacterial growth). b. The MIC is recorded as the lowest concentration of the pyrazine derivative that completely inhibits visible growth.[25][29]

III. Pyrazine Derivatives in CNS and Inflammatory Disorders

The pyrazine scaffold is also present in drugs targeting the central nervous system (CNS) and inflammatory pathways.

A. Case Study: Tofacitinib (Xeljanz®) - A Janus Kinase (JAK) Inhibitor

Tofacitinib is an oral medication used to treat autoimmune diseases like rheumatoid arthritis and psoriatic arthritis.[30][31] It is classified as a Janus kinase (JAK) inhibitor.[30][32]

Mechanism of Action: JAKs are intracellular enzymes that play a crucial role in the signaling pathways of cytokines, which are key mediators of inflammation. When a cytokine binds to its receptor, JAKs are activated, leading to the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription). Activated STATs then travel to the nucleus to regulate the expression of genes involved in the inflammatory response. Tofacitinib functions by inhibiting JAK enzymes (primarily JAK1, JAK2, and JAK3), thereby blocking this signaling cascade and reducing inflammation.[33][34]

Conclusion and Future Perspectives

The pyrazine ring is a demonstrably successful scaffold in drug discovery, serving as the core of numerous FDA-approved drugs across diverse therapeutic areas.[2][3] Its favorable physicochemical properties and synthetic tractability ensure its continued prominence in medicinal chemistry.[4] Future research will likely focus on developing novel pyrazine derivatives with enhanced selectivity for their targets, improved pharmacokinetic profiles, and the ability to overcome drug resistance mechanisms. The application of structure-based drug design and quantitative structure-activity relationship (QSAR) studies will continue to rationalize the design of the next generation of pyrazine-based therapeutics.[35][36][37]

References

Application Notes & Protocols: Strategic Functionalization of Dichloropyrazines via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazine Core

The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1] Its electron-deficient nature and capacity for hydrogen bonding make it a cornerstone for designing molecules with diverse biological activities, including antimicrobial and anticancer properties.[2][3] Dichloropyrazines, in particular, serve as exceptionally versatile starting materials.[1][4] The two chlorine atoms act as reactive handles, allowing for the controlled, sequential, or direct di-substitution introduction of a wide array of functional groups through Nucleophilic Aromatic Substitution (SNAr) reactions.[1][5] This guide provides an in-depth exploration of the SNAr mechanism on dichloropyrazines, strategies for controlling regioselectivity, and detailed, field-proven protocols for their functionalization.

Mechanistic Underpinnings of SNAr on Dichloropyrazines

The capacity of dichloropyrazines to undergo SNAr reactions is rooted in the inherent electronic properties of the pyrazine ring.[5] Unlike electron-rich aromatic systems that favor electrophilic substitution, the pyrazine ring's two nitrogen atoms are strongly electron-withdrawing, which sufficiently lowers the electron density of the ring system to make it susceptible to attack by nucleophiles.[1][6]

The reaction proceeds via a two-step addition-elimination mechanism .

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks one of the carbon atoms bearing a chlorine atom. This disrupts the ring's aromaticity and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is the kinetic-determining factor of the reaction.

  • Elimination and Restoration of Aromaticity: The negative charge re-establishes the aromatic system by expelling the chloride ion, which is an effective leaving group.[7]

The presence of strongly electron-withdrawing groups on the aromatic ring is crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.[7][8] The pyrazine nitrogens serve this activating role intrinsically.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Dichloropyrazine Dichloropyrazine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Dichloropyrazine->Meisenheimer Addition (Rate-Determining) Nucleophile Nucleophile (Nu⁻) Product Substituted Pyrazine Meisenheimer->Product Elimination LeavingGroup Chloride (Cl⁻)

Caption: The general addition-elimination mechanism for SNAr reactions.

Controlling Regioselectivity: A Scientist's Guide

When dichloropyrazines are unsymmetrically substituted, the position of the incoming nucleophile is not random. The regiochemical outcome is dictated by the electronic nature of the substituents already present on the pyrazine ring. This principle is a powerful tool for rational synthetic design.[9][10][11]

A comprehensive study on 2-substituted-3,5-dichloropyrazines elegantly demonstrates this concept.[9][11]

  • Electron-Withdrawing Groups (EWGs): When an EWG (e.g., -CN, -CO₂Me) is at the 2-position, nucleophilic attack is directed preferentially to the 5-position .[9][10][11] The EWG stabilizes the negative charge of the Meisenheimer intermediate more effectively when the attack occurs at the para-position (C-5).

  • Electron-Donating Groups (EDGs): Conversely, when an EDG (e.g., -OMe, -Me) is at the 2-position, nucleophilic attack is directed to the 3-position .[9][10][11] The EDG destabilizes the intermediate, but this destabilizing effect is less pronounced for attack at the adjacent C-3 position. The methoxy group provides the highest selectivity, with virtually no minor regioisomer observed.[9][11]

Regioselectivity cluster_ewg Electron-Withdrawing Group (EWG) at C2 cluster_edg Electron-Donating Group (EDG) at C2 EWG_Pyrazine C2-EWG C3-Cl C5-Cl EWG_Attack Nu⁻ attacks C5 EWG_Pyrazine:c5->EWG_Attack Major Pathway EDG_Pyrazine C2-EDG C3-Cl C5-Cl EDG_Attack Nu⁻ attacks C3 EDG_Pyrazine:c3->EDG_Attack Major Pathway

Caption: Directing effects of substituents on SNAr regioselectivity.

Quantitative Data: Regioselectivity in Action

The following table summarizes the observed regioselectivity for the amination of various 2-substituted-3,5-dichloropyrazines, demonstrating the predictable nature of these directing effects.[9][11]

2-Substituent (Group Type)NucleophileMajor IsomerMinor IsomerRatio (Major:Minor)
-OMe (Strong EDG)Isobutylamine3-substituted5-substituted>99:1
-Me (Weak EDG)Isobutylamine3-substituted5-substituted92:8
-CN (Strong EWG)Isobutylamine5-substituted3-substituted97:3
-CO₂Me (Strong EWG)Isobutylamine5-substituted3-substituted95:5
-I (Weak EWG)Isobutylamine3-substituted5-substituted60:40

Data synthesized from studies by Mitchell, et al.[9][11] Note: The iodo-substituent shows anomalous behavior, potentially due to competing resonance effects.[11]

Experimental Protocols: From Theory to Practice

The successful execution of SNAr reactions on dichloropyrazines hinges on careful control of reaction parameters. The following protocols provide a robust starting point for common transformations.

General Considerations:

  • Solvents: Polar aprotic solvents like DMSO, DMF, THF, or 1,4-Dioxane are typically used to solvate the nucleophile and intermediate.[1][5]

  • Bases: A base is often required to deprotonate the nucleophile (e.g., amines, thiols, alcohols) to increase its nucleophilicity. Common choices include potassium tert-butoxide (t-BuOK), cesium fluoride (CsF), or triethylamine (TEA).[5][9][12]

  • Temperature: Reactions involving highly activated pyrazines may proceed at room temperature, while less reactive systems often require heating (60-80 °C or higher) to proceed at a reasonable rate.[5][9][11]

  • Inert Atmosphere: To prevent side reactions with atmospheric moisture or oxygen, these reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[5]

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation Prep Combine Dichloropyrazine, Nucleophile, & Solvent under Inert Atmosphere Base Add Base (e.g., t-BuOK) Prep->Base Heat Heat Reaction Mixture (e.g., 60-80 °C) Base->Heat Monitor Monitor Progress (e.g., TLC, LCMS) Heat->Monitor Quench Quench Reaction (e.g., with Water) Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Purify Purify Product (e.g., Column Chromatography) Extract->Purify

Caption: General experimental workflow for SNAr on dichloropyrazines.[5]

Protocol 1: Mono-Amination of 2,5-Dichloropyrazine

This protocol details the reaction of 2,5-dichloropyrazine with an aniline derivative to yield a mono-substituted product, a key intermediate in many synthetic routes.[1][5]

  • Materials:

    • 2,5-Dichloropyrazine (1.0 eq)

    • 3-Methoxyaniline (1.0-1.2 eq)

    • Potassium tert-butoxide (t-BuOK) (1.1-1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Nitrogen or Argon gas

    • Standard anhydrous reaction glassware, magnetic stirrer, heating mantle

    • TLC plates, developing chamber, and silica gel for chromatography

  • Procedure:

    • To a dry, round-bottom flask under an inert atmosphere, add 2,5-dichloropyrazine (1.0 eq).

    • Dissolve the starting material in anhydrous THF.

    • Add the 3-methoxyaniline (1.0-1.2 eq) to the solution via syringe.

    • Stir the solution at room temperature and add potassium tert-butoxide (1.1-1.5 eq) portion-wise. Causality Note: Portion-wise addition helps control any exotherm.

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature and carefully quench by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine.[1]

Protocol 2: Mono-Thiolation of 2,5-Dichloropyrazine

This protocol describes the introduction of a sulfur nucleophile, which first requires in-situ formation of the more potent thiolate anion.[5]

  • Materials:

    • 2,5-Dichloropyrazine (1.0 eq)

    • Thiol of interest (e.g., thiophenol) (1.0-1.2 eq)

    • Strong base (e.g., Sodium Hydride (NaH) or t-BuOK) (1.1-1.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen or Argon gas

    • Standard anhydrous reaction glassware, magnetic stirrer

  • Procedure:

    • To a dry, round-bottom flask under an inert atmosphere, add the thiol (1.0-1.2 eq) and anhydrous DMF.

    • Cool the stirred solution to 0 °C using an ice bath.

    • Carefully add the base (1.1-1.5 eq) portion-wise to form the thiolate. Causality Note: This deprotonation step is crucial as the neutral thiol is a much weaker nucleophile.

    • Stir the mixture at 0 °C for 15-30 minutes to ensure complete thiolate formation.

    • In a separate flask, dissolve the 2,5-dichloropyrazine (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the dichloropyrazine solution dropwise to the thiolate solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

    • Purify the crude product via column chromatography.

Conclusion: Enabling Discovery

The nucleophilic aromatic substitution of dichloropyrazines is a robust and highly predictable transformation that is fundamental to modern synthetic and medicinal chemistry. By understanding the underlying mechanistic principles and the electronic factors that govern regioselectivity, researchers can strategically design and execute the synthesis of complex pyrazine derivatives. The protocols provided herein serve as a validated foundation for accessing a rich chemical space, enabling the development of novel therapeutics, agrochemicals, and functional materials.[2][5][13]

References

Introduction: The Strategic Importance of Arylated Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions with Chloropyrazines

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a privileged core structure in medicinal chemistry and materials science, found in numerous biologically active molecules, including potent kinase inhibitors.[1] The strategic introduction of aryl and heteroaryl substituents onto this electron-deficient ring system via cross-coupling reactions is a cornerstone of modern drug discovery and development.[2][3] Among the array of C-C bond-forming methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, high functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[4][5]

However, the application of this powerful reaction to chloropyrazine substrates is not without significant challenges. As electron-deficient heteroaryl chlorides, chloropyrazines exhibit inherently low reactivity due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial, often rate-determining, oxidative addition step of the catalytic cycle energetically demanding.[6][7] Furthermore, the Lewis basic nitrogen atoms of the pyrazine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[8][9]

This guide provides a detailed exploration of the critical parameters, field-proven protocols, and troubleshooting strategies necessary to overcome these challenges and successfully implement the Suzuki-Miyaura coupling of chloropyrazines.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][10] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrazine. This is a critical and often challenging step for chloro-heterocycles, requiring a highly active, electron-rich catalytic species.[6][7]

  • Transmetalation : In the presence of a base, the organoboron compound (e.g., a boronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[9][10]

  • Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd [Py-Pd(II)(Cl)]L_n Pd0->OxAdd Oxidative Addition Trans [Py-Pd(II)-Ar]L_n OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Product (Py-Ar) Trans->Product Chloropyrazine Chloropyrazine (Py-Cl) Chloropyrazine->OxAdd BoronicAcid Ar-B(OH)₂ + Base BoronicAcid->Trans [Ar-B(OH)₃]⁻ caption The Suzuki-Miyaura Catalytic Cycle for Chloropyrazines.

The Suzuki-Miyaura Catalytic Cycle for Chloropyrazines.

Key Parameters for a Successful Coupling

Achieving high yields with chloropyrazines requires careful optimization of the catalytic system. The synergy between the palladium source, ligand, base, and solvent is critical to overcoming the inherent challenges of the substrate.

Palladium Catalyst and Ligand Selection

The choice of ligand is arguably the most crucial factor for activating C-Cl bonds. Standard catalysts like Pd(PPh₃)₄ may be effective in some cases but often require higher catalyst loadings or temperatures.[11][12] For challenging substrates like chloropyrazines, highly active catalyst systems are required.[4]

  • Rationale : To facilitate the difficult oxidative addition step, the palladium center must be highly electron-rich and sterically accessible.

  • Recommended Ligands : Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as SPhos and XPhos, or N-heterocyclic carbenes (NHCs) like IPr, are the state-of-the-art.[9][13] These ligands promote the formation of the active, monoligated Pd(0) species, enhance its electron density to favor oxidative addition, and provide steric bulk that both accelerates reductive elimination and shields the metal center from inhibitory coordination by the pyrazine nitrogen.[6][9][14]

  • Palladium Precatalysts : Common choices include palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to Pd(0), or air-stable Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[14][15]

The Role of the Base

The base plays an essential role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate complex.[9][16] The choice of base can dramatically influence reaction rates and yields.

  • Rationale : The strength and solubility of the base affect the concentration of the active boronate species. For less reactive chlorides, a stronger base is often necessary to drive the transmetalation forward.

  • Recommended Bases :

    • Potassium Phosphate (K₃PO₄) : Frequently the base of choice for challenging heteroaryl chloride couplings, offering a good balance of strength and compatibility.[9][17]

    • Potassium Carbonate (K₂CO₃) & Sodium Carbonate (Na₂CO₃) : Widely used, effective, and economical choices, often employed in aqueous solvent systems.[1][9]

    • Cesium Carbonate (Cs₂CO₃) : A stronger and more soluble base that can provide excellent results, particularly in anhydrous conditions, though it is more expensive.[4][9]

Solvent Systems

The solvent must solubilize all reaction components and not interfere with the catalytic cycle. Aprotic polar solvents, often in combination with water, are standard.

  • Rationale : The solvent choice impacts solubility, reaction temperature, and the efficacy of the base. Aqueous mixtures can accelerate the reaction by aiding the dissolution of the inorganic base and facilitating the formation of the active boronate.[18][19]

  • Recommended Solvents :

    • 1,4-Dioxane/Water : A very common and effective mixed system.[1][4]

    • Toluene/Water : Another reliable choice, especially for higher temperature reactions.[20]

    • Acetonitrile/Water : A more polar option that can be beneficial in certain cases.[1]

    • THF : Can be effective, particularly when using fluoride bases like KF.[15][21]

Experimental Protocols

Critical Safety Note : All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands are toxic and should be handled with care.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification A 1. Weigh solid reagents (Chloropyrazine, Boronic Acid, Base, Catalyst, Ligand) into an oven-dried reaction vessel. B 2. Seal vessel and establish inert atmosphere (evacuate/backfill with N₂ or Ar 3 times). A->B C 3. Add degassed solvents via syringe. B->C D 4. Heat with vigorous stirring (Conventional or Microwave). C->D E 5. Monitor reaction progress (TLC, LC-MS). D->E F 6. Cool to room temperature. Dilute with organic solvent (e.g., EtOAc). E->F G 7. Wash with water and brine. F->G H 8. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. G->H I 9. Purify crude product (Column Chromatography). H->I caption A typical experimental workflow for Suzuki-Miyaura coupling.

A typical experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Procedure using Conventional Heating

This protocol is a robust starting point for coupling various arylboronic acids with chloropyrazines.

  • Materials :

    • Chloropyrazine derivative (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2–1.5 mmol, 1.2–1.5 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane and Water (e.g., 4:1 ratio, 5 mL total volume), degassed

  • Procedure :

    • Reaction Setup : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloropyrazine, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[4]

    • Inert Atmosphere : Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[4][6]

    • Solvent Addition : Add the degassed 1,4-dioxane and water via syringe.

    • Reaction : Place the flask in a preheated oil bath at 80–100 °C and stir the mixture vigorously.[1][4]

    • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting chloropyrazine is consumed (typically 12–24 hours).[1]

    • Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).[4]

    • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure product.[1][4]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improve yields.[1]

  • Materials :

    • 2,5-Dichloropyrazine (0.5 mmol, 1.0 equiv)

    • Arylboronic acid (1.1 mmol, 2.2 equiv for disubstitution)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)

    • 1,4-Dioxane (4 mL) and Water (2 mL), degassed

  • Procedure :

    • Reaction Setup : In a microwave synthesis vial, combine the 2,5-dichloropyrazine, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[1]

    • Solvent Addition : Add the degassed 1,4-dioxane and water.

    • Reaction : Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100–120 °C for 15–30 minutes.[1]

    • Work-up and Purification : After cooling, follow the work-up and purification steps as described in Protocol 1.

Troubleshooting and Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficient Catalyst Activity : The C-Cl bond is not being activated.[6] 2. Catalyst Deactivation : Pyrazine nitrogen is poisoning the palladium center.[9] 3. Ineffective Base : Transmetalation is slow or not occurring.1. Switch to a more active catalytic system: Use a Buchwald ligand (SPhos, XPhos) or an NHC ligand with Pd(OAc)₂ or Pd₂(dba)₃.[6][9] 2. Increase reaction temperature (e.g., to 110-120 °C) or use microwave heating.[1][9] 3. Screen different bases. K₃PO₄ is often superior for these couplings.[9][17]
Protodeboronation The boronic acid is reacting with trace water or protic solvent instead of the catalyst. This is common with electron-deficient or some heteroaryl boronic acids.[9][10]1. Use a boronate ester (e.g., pinacol ester) or a trifluoroborate salt (MIDA boronates), which are more stable.[9] 2. Ensure anhydrous conditions if possible, though this may slow transmetalation. Use a strong base like KF in THF.[15]
Homocoupling of Boronic Acid Self-coupling of the boronic acid is promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[9]1. Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas.[6] 2. Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
Incomplete Conversion The reaction has stalled before the limiting reagent is fully consumed.1. Increase catalyst loading slightly (e.g., from 2 mol% to 4 mol%). 2. Add a fresh portion of the catalyst/ligand solution to the reaction mixture.

Representative Applications

The following table summarizes successful Suzuki-Miyaura coupling reactions involving chloropyrazine substrates, highlighting the effective conditions reported in the literature.

Chloropyrazine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C) / TimeYield (%)Reference
2-ChloropyrazinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100 °C / 18h95[22]
2-Chloropyrazine4-Methoxyphenylboronic acidPd(II) ONO Pincer (0.01)-K₂CO₃Toluene/H₂O100 °C / 12h96[20][23]
2,5-Dichloropyrazine4-Tolylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O120 °C / 30 min (MW)85[1]
2,3-DichloropyrazinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O80 °C / 12h82[24]
2-Chloro-3,6-diethylpyrazinePhenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME80 °C / 16h99[24]

Conclusion

The Suzuki-Miyaura cross-coupling of chloropyrazines is a highly valuable transformation for the synthesis of complex molecules in pharmaceutical and materials science.[1][5] While the low reactivity of the C-Cl bond and potential for catalyst inhibition present challenges, these can be reliably overcome through the rational selection of a highly active catalytic system. The use of bulky, electron-rich phosphine or NHC ligands is paramount to promoting the critical oxidative addition step.[6][9] By carefully optimizing the choice of ligand, base, and solvent, researchers can efficiently and effectively construct arylated pyrazine structures, unlocking access to a vast chemical space of high-value compounds.

References

Application Note: Palladium-Catalyzed Synthesis of 2-Amino-5-hydroxypyrazine Derivatives via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Substituted aminopyrazines are privileged scaffolds in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1] Their synthesis, however, can be challenging. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing C-N bonds, offering a significant improvement over traditional methods that often require harsh conditions and have limited substrate scope.[2][3] This application note provides a comprehensive guide and a robust protocol for the Buchwald-Hartwig amination of 5-chloro-2-hydroxypyrazine, a key intermediate for various biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, address the specific challenges posed by this heterocyclic substrate, and present a detailed, field-proven protocol for its successful amination.

Challenges and Strategic Considerations

The successful amination of this compound is not trivial and requires careful consideration of the substrate's unique electronic and structural features.

  • The Heterocyclic Pyrazine Core: Nitrogen-containing heterocycles can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The choice of a highly active catalyst system with bulky, electron-rich ligands is crucial to favor the desired catalytic cycle over catalyst sequestration.[4]

  • Aryl Chloride Substrate: C-Cl bonds are significantly less reactive than their C-Br or C-I counterparts in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[5][6] Overcoming this hurdle necessitates the use of modern, highly active catalyst systems, typically employing sterically hindered and electron-rich biaryl phosphine ligands.[7][8]

  • The Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with the basic conditions of the reaction. More importantly, the corresponding alkoxide can compete with the amine as a nucleophile, leading to undesired O-arylation byproducts via a similar catalytic cycle.[2] Strategic selection of the base is paramount to favor N-arylation over O-arylation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a well-established palladium-catalyzed cycle.[9][10] Understanding these fundamental steps is key to rationalizing the choice of reagents and conditions.

  • Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, initiates the cycle by inserting into the aryl-chlorine bond of the pyrazine. This forms a Pd(II) intermediate. The steric bulk and electron-donating ability of the phosphine ligand are critical for promoting this step, especially with less reactive aryl chlorides.[7]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: This is the final, product-forming step. The amido group and the pyrazinyl group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a diagram illustrating the key transformations in the catalytic cycle.

Buchwald_Hartwig_Cycle pd_species pd_species react_prod react_prod pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)(L)-X Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(L)-NR'R'' Amido Complex oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product_exit Product (Ar-NR'R'') amido_complex->product_exit sub_entry This compound (Ar-X) amine_entry Amine (HNR'R'') amine_entry->oa_complex base_entry Base base_entry->oa_complex

Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.

Optimized Experimental Protocol

This protocol is designed for the coupling of this compound with a generic secondary amine (e.g., morpholine) and can be adapted for other primary and secondary amines.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is air- and moisture-sensitive and must be conducted under an inert atmosphere (Nitrogen or Argon).

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichStore in a desiccator.
Amine (e.g., Morpholine)Anhydrous, >99%Acros OrganicsUse freshly distilled or from a sure-seal bottle.
[Pd(allyl)Cl]₂Catalyst GradeStrem ChemicalsPalladium pre-catalyst.
cataCXium® A (Di(1-adamantyl)-n-butylphosphine)Ligand GradeSigma-AldrichA bulky, electron-rich phosphine ligand.
Sodium tert-butoxide (NaOtBu)>98%Sigma-AldrichA strong, non-nucleophilic base. Handle in a glovebox if possible.
TolueneAnhydrous, >99.8%Fisher ScientificUse from a solvent purification system or a sure-seal bottle.
Oven-dried reaction vessel with stir bar--E.g., a 25 mL Schlenk tube or microwave vial.
Inert gas supply (N₂ or Ar)High Purity-
Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound (130.5 mg, 1.0 mmol, 1.0 equiv.), cataCXium® A ligand (14.4 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (134.6 mg, 1.4 mmol, 1.4 equiv.).

  • Catalyst Addition: In a separate vial, weigh [Pd(allyl)Cl]₂ (3.7 mg, 0.01 mmol, 1 mol%) and add it to the Schlenk tube. Note: Performing these additions in a glovebox is ideal to minimize exposure to air and moisture.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Solvent and Reagent Addition: Under a positive pressure of Argon, add anhydrous toluene (5 mL) via syringe. Then, add the amine (e.g., morpholine, 105 µL, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS. To take a sample, briefly remove the vessel from heat, allow it to cool slightly, and quickly take an aliquot via syringe under a positive flow of inert gas. Quench the aliquot with a small amount of water and extract with ethyl acetate for analysis.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 5-(amino)-2-hydroxypyrazine product.

Expected Results & Data Summary

The described protocol is expected to provide good to excellent yields for the amination of this compound with a range of secondary amines.

Amine NucleophileProductTypical Yield (%)Notes
Morpholine5-(Morpholin-4-yl)pyrazin-2-ol85-95%Clean reaction, straightforward purification.
Piperidine5-(Piperidin-1-yl)pyrazin-2-ol80-90%Similar reactivity to morpholine.
n-Butylamine5-(Butylamino)pyrazin-2-ol70-85%Primary amines may require slightly longer reaction times or higher temps.
Aniline5-(Phenylamino)pyrazin-2-ol65-80%Aryl amines are less nucleophilic; optimization may be required.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst; insufficient base; poor quality reagents/solvent.Ensure all reagents are anhydrous. Use a fresh bottle of base. Increase catalyst/ligand loading to 2-3 mol%.
Byproduct Formation O-arylation; hydrodehalogenation.Use a less coordinating solvent like t-BuOH. Ensure the base is added before the catalyst and amine.
Dark Black Solution Catalyst decomposition.Ensure a strictly inert atmosphere. Degas the solvent thoroughly before use.
Inconsistent Results Reaction sensitivity to air/moisture.Use a glovebox for reagent handling. Ensure all glassware is rigorously dried.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-hydroxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 5-Chloro-2-hydroxypyrazine. This key pharmaceutical intermediate presents unique challenges in achieving high yield and purity. This document offers a structured approach to troubleshooting common issues, grounded in scientific principles and practical laboratory experience.

PART 1: CORE DIRECTIVE - A Structured Guide to a Challenging Synthesis

The synthesis of this compound, typically achieved through the chlorination of 2-hydroxypyrazine, is often complicated by issues of regioselectivity and the potential for over-chlorination. This guide is structured to address these specific challenges head-on, moving from common problems to preventative strategies and detailed procedural outlines.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - Expertise, Trustworthiness, and Authoritative Grounding

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific experimental issues in a direct, problem-solution format, explaining the chemical principles behind each recommendation.

Question 1: My primary challenge is low yield. Despite complete consumption of the 2-hydroxypyrazine starting material, the isolated yield of this compound is consistently below expectations. What are the likely causes and how can I mitigate them?

Answer:

Low isolated yields in this synthesis, even with full conversion of the starting material, typically point to the formation of soluble byproducts or product degradation during workup. The primary culprit is often the formation of 2,5-dichloropyrazine.

Causality and Strategic Solutions:

  • Over-chlorination: The hydroxyl group of 2-hydroxypyrazine is activating, making the pyrazine ring susceptible to further chlorination. The use of strong chlorinating agents like phosphorus oxychloride (POCl₃) can lead to the formation of the undesired 2,5-dichloropyrazine byproduct.[1][2]

    • Solution 1: Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Use of a minimal excess (e.g., 1.05-1.1 equivalents) can help to minimize the formation of the dichlorinated species.

    • Solution 2: Milder Chlorinating Agents: Consider the use of N-chlorosuccinimide (NCS) as a milder chlorinating agent.[3][4] NCS can provide a more controlled chlorination and may reduce the incidence of over-chlorination, particularly when used at lower temperatures.

    • Solution 3: Temperature Management: Running the reaction at a lower temperature will decrease the rate of the second chlorination more significantly than the first, thus improving selectivity for the desired mono-chlorinated product.

  • Product Hydrolysis during Workup: The chloro group on the pyrazine ring can be susceptible to hydrolysis back to the hydroxyl group under certain pH conditions during the aqueous workup, especially if the solution becomes too basic or is heated.

    • Solution: Maintain a neutral or slightly acidic pH during the workup and extraction. Avoid excessive heating of the aqueous phase containing the product.

Question 2: I am observing a significant amount of a non-polar impurity that I suspect is 2,5-dichloropyrazine. How can I confirm its identity and adjust my protocol to avoid its formation?

Answer:

The formation of 2,5-dichloropyrazine is a common side reaction.[1][2]

Confirmation and Prevention:

  • Identification: The identity of the byproduct can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS). 2,5-dichloropyrazine will have a molecular ion peak corresponding to its molecular weight.

  • Preventative Measures:

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to prevent further reaction to the dichlorinated product.

    • Alternative Synthetic Strategy: A more controlled, two-step approach can be employed. First, brominate the 2-hydroxypyrazine at the 5-position to form 5-bromo-2-hydroxypyrazine. Then, treat this intermediate with a chlorinating agent like POCl₃. This can lead to a cleaner conversion to 2-chloro-5-bromopyrazine, which can then be converted to the desired product if necessary, or in some cases, the reaction with POCl₃ may yield a mixture of 2,5-dichloro and 2-chloro-5-bromopyrazine.[2]

Troubleshooting Workflow for Low Yield and Impurity Formation

G start Low Yield of this compound check_sm Starting Material Consumed? start->check_sm yes_sm Yes check_sm->yes_sm no_sm No check_sm->no_sm analyze_impurities Analyze Byproducts (GC-MS, NMR) yes_sm->analyze_impurities incomplete_rxn Incomplete Reaction: - Increase reaction time - Increase temperature cautiously - Check reagent quality no_sm->incomplete_rxn end Optimized Yield and Purity incomplete_rxn->end is_dichloro Is 2,5-Dichloropyrazine Present? analyze_impurities->is_dichloro yes_dichloro Yes is_dichloro->yes_dichloro no_dichloro No is_dichloro->no_dichloro over_chlorination Over-chlorination: - Reduce equivalents of chlorinating agent - Use milder reagent (e.g., NCS) - Lower reaction temperature yes_dichloro->over_chlorination workup_issue Workup Issues: - Check pH during extraction - Avoid heating aqueous layers - Consider alternative workup no_dichloro->workup_issue over_chlorination->end workup_issue->end

Caption: A logical workflow for troubleshooting low yield and impurity issues.

Frequently Asked Questions (FAQs)
  • Q1: What is the role of a base, such as pyridine, in chlorinations with POCl₃?

    • A1: In chlorinations using phosphorus oxychloride, a base like pyridine can act as a catalyst and an acid scavenger. It can activate the hydroxyl group of the substrate, making it a better leaving group, and also neutralize the HCl generated during the reaction.

  • Q2: How can I purify the final product if I have a mixture of this compound and 2,5-dichloropyrazine?

    • A2: Separation can be achieved by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The less polar 2,5-dichloropyrazine will elute first. Recrystallization can also be effective if a suitable solvent is found.[2] Common recrystallization solvent systems for similar compounds include heptanes/ethyl acetate, methanol/water, and acetone/water.[5][6]

  • Q3: Are there any specific safety precautions I should take when working with phosphorus oxychloride?

    • A3: Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is essential. The quenching of the reaction should be done carefully by slowly adding the reaction mixture to ice.

PART 3: VISUALIZATION & FORMATTING

Data Presentation: Key Reagent and Product Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
2-HydroxypyrazineC₄H₄N₂O96.09Starting material
This compoundC₄H₃ClN₂O130.53Desired product[7]
2,5-DichloropyrazineC₄H₂Cl₂N₂148.98Common byproduct[2]
Phosphorus OxychloridePOCl₃153.33Chlorinating agent
N-ChlorosuccinimideC₄H₄ClNO₂133.53Milder chlorinating agent[3]
Experimental Protocols

Protocol 1: Direct Chlorination with Phosphorus Oxychloride (POCl₃)

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2-hydroxypyrazine (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the acidic solution with a solid base such as sodium bicarbonate or a saturated aqueous solution of sodium carbonate.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS) (A Milder Approach)

  • Reaction Setup: Dissolve 2-hydroxypyrazine (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add N-chlorosuccinimide (1.05-1.1 eq) portion-wise to the solution at room temperature or a slightly elevated temperature.

  • Reaction: Stir the reaction mixture and monitor by TLC. The reaction may require several hours to reach completion.

  • Work-up: Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as described in Protocol 1.

Mandatory Visualization: Reaction Mechanism

G cluster_0 Chlorination of 2-Hydroxypyrazine 2-Hydroxypyrazine 2-Hydroxypyrazine Activated_Intermediate Activated_Intermediate 2-Hydroxypyrazine->Activated_Intermediate + POCl3 This compound This compound Activated_Intermediate->this compound - H3PO4, - HCl 2,5-Dichloropyrazine 2,5-Dichloropyrazine This compound->2,5-Dichloropyrazine + POCl3 (Side Reaction)

Caption: A simplified reaction mechanism for the chlorination of 2-hydroxypyrazine.

References

Common side reactions in the synthesis of hydroxypyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for hydroxypyrazine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. Instead of a generic overview, we will directly address the common side reactions and experimental pitfalls that can compromise yield, purity, and regioselectivity. Here, we combine mechanistic understanding with practical, field-proven troubleshooting strategies to empower you to optimize your synthetic outcomes.

Part 1: Core Synthesis & Troubleshooting Guide: The Condensation Route

The most prevalent method for constructing the hydroxypyrazine core is the base-catalyzed condensation of an α-aminoamide with a 1,2-dicarbonyl compound, a pathway based on the foundational Reuben G. Jones synthesis.[1][2] While robust, this reaction is sensitive to subtle variations in conditions, which can lead to a host of undesired outcomes.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

Low yields are a frequent issue and rarely stem from a single cause.[3] It's often a combination of incomplete conversion, product degradation, and competing side reactions that consume your starting materials.[3][4]

Core Causality: The reaction involves a delicate balance. The basic conditions required to deprotonate the α-aminoamide and catalyze the cyclization can also promote degradation and side reactions of the highly reactive 1,2-dicarbonyl starting material.[5]

Troubleshooting Workflow:

Below is a logical workflow to diagnose and resolve low-yield issues.

G start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Reactions Dominating start->cause2 cause3 Product Degradation start->cause3 sol1a Extend Reaction Time (Monitor by TLC) cause1->sol1a sol1b Increase Temperature (Caution: See Degradation) cause1->sol1b sol2a Review Starting Material Purity cause2->sol2a sol2b Optimize Reagent Stoichiometry cause2->sol2b sol2c Refine Addition Protocol (Slow, Low Temp) cause2->sol2c sol3a Lower Reaction Temperature cause3->sol3a sol3b Use Milder Base cause3->sol3b sol3c Ensure Inert Atmosphere (if intermediates are air-sensitive) cause3->sol3c

Caption: Troubleshooting workflow for low reaction yields.

Summary of Key Parameters for Optimization:

ParameterCommon IssueRecommended Action & Rationale
Temperature Too low: Incomplete reaction.[4] Too high: Degradation, polymerization, increased side reactions.[3]Start the initial condensation at low temperatures (0°C to -10°C) to control the exothermic reaction, then allow it to slowly warm to room temperature. This minimizes side reactions of the sensitive dicarbonyl compound.[2]
Base Incorrect choice or concentration can affect regioselectivity and promote side reactions like the Cannizzaro reaction.[5]Screen different bases. Sodium hydroxide is common, but organic bases like triethylamine can significantly alter the isomeric ratio of the product and may be milder.[5] Use the minimum effective concentration.
Solvent Poor solubility of reactants; participation in side reactions (e.g., aldol condensation if using ethanol with impurities).[3]Methanol or ethanol/water mixtures are standard. Ensure high purity of solvents to avoid introducing reactive impurities.[2][3]
Stoichiometry Excess dicarbonyl can lead to more side products. Excess aminoamide is a waste of material.Begin with near-equimolar amounts. A slight excess (1.1 equivalents) of the dicarbonyl compound is sometimes used to drive the reaction to completion.[2]
Q2: I'm reacting an unsymmetrical dicarbonyl (e.g., methylglyoxal) and I've isolated the "wrong" regioisomer or a mixture that is difficult to separate. Why does this happen?

This is one of the most challenging aspects of hydroxypyrazine synthesis. When using a dicarbonyl like an α-ketoaldehyde, there are two distinct electrophilic centers, leading to a competition that dictates the final substitution pattern on the pyrazine ring.

Mechanistic Insight: The initial nucleophilic attack from the primary amine of the α-aminoamide can occur at either the aldehyde or the ketone carbonyl of the dicarbonyl compound. This choice determines the final product. For example, with methylglyoxal and alaninamide, attack at the aldehyde leads to the 3,6-disubstituted product, while attack at the ketone leads to the 3,5-disubstituted product. Counterintuitively, the 3,5-substituted isomer is often the major product isolated.[5]

G Regioisomer Formation Pathway cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Alaninamide Alaninamide Path A Path A Alaninamide->Path A Path B Path B Alaninamide->Path B Methylglyoxal Methylglyoxal (R1=H, R2=CH3) Methylglyoxal->Path A Methylglyoxal->Path B Product A 3,6-substituted 2-hydroxypyrazine Path A->Product A Attack at Aldehyde Product B 3,5-substituted 2-hydroxypyrazine (Often Major) Path B->Product B Attack at Ketone

Caption: Competing pathways leading to regioisomers.

Troubleshooting & Control:

  • Choice of Base: The base has a remarkable effect. In studies with phenylglyoxal, using sodium hydroxide favored one isomer, while switching to triethylamine resulted in the exclusive formation of the other regioisomer, albeit in a complex mixture.[5] This is a critical parameter to screen.

  • Slow Addition: Add the dicarbonyl compound dropwise to the basic solution of the aminoamide at low temperature. This maintains a low instantaneous concentration of the dicarbonyl, which can help improve selectivity.

  • Purification Strategy: Separating these isomers is notoriously difficult.[5] A published method to overcome this involves performing column chromatography on silica gel using heated columns and pre-heated eluents (e.g., at 60°C). This can significantly improve resolution.[5]

Q3: My dicarbonyl starting material seems to be decomposing. What side reactions should I be aware of?

The 1,2-dicarbonyl compounds, especially α-ketoaldehydes (glyoxals), are highly susceptible to side reactions under the basic conditions of the condensation.

1. Cannizzaro Reaction:

  • Mechanism: In the presence of a strong base and the absence of enolizable protons, aldehydes can undergo disproportionation. One molecule is oxidized to a carboxylic acid, and another is reduced to an alcohol. For glyoxals, this leads to the formation of the corresponding α-hydroxyacid (e.g., mandelic acid from phenylglyoxal).[5]

  • Consequence: This is a non-productive pathway that consumes your dicarbonyl starting material, directly lowering the potential yield of the desired hydroxypyrazine.

  • Mitigation:

    • Low Temperatures: Perform the reaction at 0°C or below to slow the rate of the Cannizzaro reaction relative to the desired condensation.

    • Control of Base: Use the minimum amount of base required and consider weaker organic bases.

2. Hydrolysis of the α-Aminoamide:

  • Mechanism: The amide functional group of your other starting material can be hydrolyzed under the reaction conditions to the corresponding α-amino acid.[5]

  • Consequence: This also removes active starting material from the reaction, reducing the overall yield.

  • Mitigation: Similar to the Cannizzaro reaction, careful control of temperature and base concentration is key. Anhydrous conditions, where possible, can also prevent this.

G Start α-Ketoaldehyde + α-Aminoamide Desired Desired Reaction: Condensation -> Hydroxypyrazine Start->Desired Side1 Side Reaction 1: Cannizzaro of Ketoaldehyde -> α-Hydroxyacid Start->Side1 Side2 Side Reaction 2: Hydrolysis of Aminoamide -> α-Amino Acid Start->Side2

Caption: Key competing reactions in hydroxypyrazine synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q: Can I use an α-amino acid instead of an α-aminoamide? A: No, the amide functionality is critical. The reaction proceeds through the formation of a dihydropyrazine intermediate, and the nitrogen from the amide group is incorporated into the final heterocyclic ring. The corresponding acid would not undergo this cyclization pathway.

Q: My final product is colored, but I expect a white or off-white solid. What causes this? A: Discoloration often points to polymerization or the formation of highly conjugated byproducts.[3] This can be caused by excessive heat or overly harsh basic/acidic conditions during the reaction or workup.[3][4] Also, consider aldol condensation side reactions if your solvent (like denatured ethanol) or starting materials contain aldehyde impurities with α-hydrogens.[3]

Q: Is an oxidation step always necessary? A: For the synthesis of hydroxypyrazines from α-aminoamides and dicarbonyls, the final aromatic product is typically formed directly after the cyclocondensation and dehydration steps. However, in other general pyrazine syntheses, a dihydropyrazine is formed first and requires a separate oxidation step (often with air, MnO₂, or other mild oxidizing agents) to achieve aromatization.[6][7] If you isolate a dihydropyrazine intermediate, it indicates the final dehydration/aromatization is incomplete.

Part 3: Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-5-methylpyrazine

This protocol is adapted from established principles of the Reuben G. Jones synthesis and related procedures.[2][5]

Materials:

  • Methylglyoxal (40% aqueous solution)

  • Alaninamide hydrochloride

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve alaninamide hydrochloride (1.0 eq) in methanol.

  • Cool the flask to between -10°C and 0°C in an ice-salt or acetone/dry ice bath.

  • Prepare a solution of NaOH (2.0 eq) in water and add it slowly via the dropping funnel, ensuring the internal temperature does not exceed 5°C. The medium should be strongly basic (pH > 10).[2]

  • To this cold, basic solution, add methylglyoxal (1.1 eq) dropwise over 30-60 minutes, maintaining the low temperature.

  • After the addition is complete, allow the mixture to stir at low temperature for 2 hours.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12-24 hours.

  • Monitor the reaction's progress by TLC (a suitable eluent is ethyl acetate/hexane).

  • Upon completion, cool the flask again in an ice bath and carefully neutralize the mixture to pH 6-7 with 1M HCl.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Troubleshooting Isomer Separation

This protocol is for the challenging purification of regioisomers.[5]

Procedure:

  • Prepare a standard silica gel column.

  • Preheat your chosen eluent mixture (e.g., ethyl acetate/hexane) to approximately 60°C.

  • Wrap the silica gel column with heating tape or place it inside a heated column jacket, and set the temperature to 60°C.

  • Load the crude isomeric mixture onto the column.

  • Perform the elution using the pre-heated solvent, maintaining the column temperature.

  • Collect fractions and analyze by TLC to identify the separated isomers. This thermal assistance can significantly improve the separation efficiency where ambient temperature chromatography fails.[5]

References

Preventing di-substitution in reactions with 2,5-dichloropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reactions with 2,5-Dichloropyrazine

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2,5-dichloropyrazine. This versatile building block is a cornerstone in the synthesis of novel compounds, particularly in medicinal chemistry where the pyrazine scaffold is a privileged motif.[1] However, controlling its reactivity to achieve selective mono-substitution over di-substitution can be a significant challenge.

This guide is structured to provide direct, actionable solutions to common experimental issues. We will delve into the causality behind these challenges and provide field-proven protocols to help you achieve your desired synthetic outcomes.

Troubleshooting Guide: Preventing Di-substitution

This section addresses specific problems you might encounter related to poor selectivity in your reactions.

Q1: My nucleophilic aromatic substitution (SNAr) reaction is yielding a high percentage of the di-substituted product. What's going wrong and how can I fix it?

This is a frequent issue stemming from the electron-deficient nature of the pyrazine ring, which activates both chlorine atoms for nucleophilic attack.[1] The first substitution reaction is generally faster than the second, but controlling conditions is paramount to isolating the mono-substituted product.[1]

Primary Causes & Solutions:

  • Stoichiometry: Using an excess of the nucleophile will invariably drive the reaction towards di-substitution.

    • Solution: Carefully control the stoichiometry. Begin with a 1:1 ratio of 2,5-dichloropyrazine to your nucleophile.[2] In some cases, using a slight excess of the dichloropyrazine (e.g., 1.1 equivalents) can help consume the nucleophile and minimize the second substitution.

  • Reaction Temperature: Higher temperatures increase the kinetic energy of molecules, which can overcome the activation energy for the second substitution, leading to the di-substituted byproduct.[3]

    • Solution: Maintain the lowest possible temperature that allows the first substitution to proceed at a reasonable rate. For many SNAr reactions with amines or alkoxides, starting at room temperature and gently heating (e.g., to 60-80 °C) only if necessary is a good strategy.[4] Always monitor reaction progress closely by TLC or LC-MS to avoid prolonged heating after the mono-substituted product has formed.[3]

  • Nucleophile Reactivity: Stronger, more reactive nucleophiles will favor di-substitution.[1]

    • Solution: If possible, consider using a less reactive nucleophile or moderating its reactivity. For instance, using a weaker base or running the reaction at a lower concentration can sometimes temper the nucleophile's reactivity.

Workflow for Optimizing Mono-substitution in SNAr Reactions

SNAr_Optimization cluster_start Initial Reaction Setup cluster_conditions Key Control Parameters cluster_analysis Analysis & Outcome cluster_troubleshooting Troubleshooting Loop Start 2,5-Dichloropyrazine + Nucleophile (1:1 ratio) Temp Low Temperature (e.g., RT to 60°C) Start->Temp Control Time Monitor Closely (TLC / LC-MS) Start->Time Monitor Analysis Analyze Product Ratio: Mono- vs. Di-substituted Time->Analysis Mono High Mono-substitution (Desired Outcome) Analysis->Mono Success Di High Di-substitution (Problem) Analysis->Di Failure Adjust_Stoich Adjust Stoichiometry (Use slight excess of Dichloropyrazine) Di->Adjust_Stoich Iterate Adjust_Temp Lower Temperature Di->Adjust_Temp Iterate Adjust_Stoich->Start Adjust_Temp->Start

Caption: Workflow for optimizing SNAr mono-substitution.

Q2: I'm performing a Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and getting significant di-substitution. How can I improve selectivity?

Controlling selectivity in cross-coupling reactions is a nuanced challenge. While the two chlorine positions on 2,5-dichloropyrazine have different reactivities, achieving high selectivity often requires careful tuning of the catalytic system.[1]

Key Factors & Strategic Solutions:

  • Catalyst and Ligand Choice: The steric and electronic properties of the phosphine ligand or N-heterocyclic carbene (NHC) on the palladium catalyst can profoundly influence which chlorine is activated and the rate of the second coupling.[5][6][7]

    • Solution: Screen different ligands. Sterically bulky ligands can sometimes favor mono-substitution by hindering the approach of the catalyst to the second, now more sterically encumbered, chlorine atom.[8] For example, using a very sterically hindered N-heterocyclic carbene ligand has been shown to promote unconventional site-selectivity in some dihaloheteroarenes.[5]

  • Stoichiometry of the Coupling Partner: As with SNAr, an excess of the boronic acid (in Suzuki reactions) or amine (in Buchwald-Hartwig reactions) will promote di-substitution.[1]

    • Solution: Use the coupling partner as the limiting reagent. A stoichiometry of 1.0 equivalent of 2,5-dichloropyrazine to 0.8-0.9 equivalents of the coupling partner can be an effective strategy to ensure the coupling partner is consumed before significant di-substitution occurs.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times can lead to the undesired second coupling.[3]

    • Solution: Run the reaction at the lowest temperature that gives a reasonable conversion rate. For Suzuki couplings, a starting point of 60-80 °C is often effective.[3] Monitor the reaction closely and quench it once the desired mono-substituted product is maximized. Microwave irradiation can sometimes offer better control over heating and reduce overall reaction times, potentially improving selectivity.[1]

Comparative Table for Suzuki Reaction Optimization:

ParameterCondition for Mono-substitutionCondition Favoring Di-substitutionRationale
Stoichiometry 1.0 eq. Dichloropyrazine / 0.9 eq. Boronic Acid>1.2 eq. Boronic Acid per ChlorineLimits the availability of the coupling partner for the second reaction.
Temperature 60-80 °C (or lower if catalyst is active)>100 °CLower temperature reduces the rate of the second, less favorable coupling.[3]
Ligand Sterically hindered (e.g., bulky phosphines/NHCs)Less bulky ligandsBulky ligands can create steric hindrance after the first substitution, disfavoring the second.[8]
Reaction Time Monitor closely and quench upon mono-product formationProlonged reaction timeMinimizes the time for the slower di-substitution reaction to occur.

Frequently Asked Questions (FAQs)

Q: Are the two chlorine atoms in 2,5-dichloropyrazine electronically equivalent?

A: No, they are not. While the molecule is symmetrical, the electronic environment of the two chlorine atoms can be influenced by the reaction conditions and the nature of the attacking species. In many palladium-catalyzed reactions like the Suzuki coupling, the chlorine at the 2-position is generally more reactive.[1] This inherent difference can be exploited to achieve selective mono-substitution.

Q: Can I use a protecting group strategy to ensure mono-substitution?

A: While theoretically possible, using protecting groups on the pyrazine ring itself to block one position is not a common or straightforward strategy.[9] A more practical approach is to carefully control the reaction conditions as described above (stoichiometry, temperature, catalyst choice).[1][3] Protecting groups are generally more applicable when you need to prevent reactions at a functional group on one of your coupling partners.[10]

Q: My reaction is stalled at the mono-substituted stage, and forcing conditions (high heat) only leads to decomposition, not the di-substituted product. What should I do?

A: This indicates that the mono-substituted product, 2-substituted-5-chloropyrazine, is significantly deactivated towards the second substitution. This is a favorable scenario for achieving mono-substitution. However, if your goal is a symmetrical di-substituted product, you may need to change your entire approach.

Logical Flow for Reaction Strategy

reaction_strategy Start Desired Product? Mono Mono-substituted Pyrazine Start->Mono One Substitution Di_Sym Symmetrical Di-substituted Pyrazine Start->Di_Sym Two Identical Substitutions Di_Asym Asymmetrical Di-substituted Pyrazine Start->Di_Asym Two Different Substitutions Strategy_Mono Strategy: Controlled Stoichiometry & Low Temperature Mono->Strategy_Mono Strategy_Di_Sym Strategy: Excess Nucleophile/Coupling Partner & Higher Temperature Di_Sym->Strategy_Di_Sym Di_Asym->Strategy_Mono Step 1: First Substitution Strategy_Di_Asym Strategy: Sequential Mono-substitution Reactions Strategy_Mono->Strategy_Di_Asym Step 2: Second, different substitution on isolated mono-product

Caption: Decision tree for pyrazine substitution strategy.

Detailed Experimental Protocol: Selective Mono-amination of 2,5-Dichloropyrazine

This protocol provides a starting point for achieving selective mono-substitution with an amine nucleophile, based on established methodologies.[1][4]

Objective: To synthesize 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine.

Materials:

  • 2,5-Dichloropyrazine

  • 3-Methoxyaniline

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard anhydrous reaction glassware

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyrazine (1.0 equivalent).

  • Reagent Addition: Dissolve the starting material in anhydrous 1,4-Dioxane. To the stirred solution, add 3-methoxyaniline (1.05 equivalents).

  • Base Addition: Add potassium tert-butoxide (1.2 equivalents) portion-wise to the stirred solution at room temperature. Adding the base slowly helps to control any initial exotherm.

  • Reaction: Gently heat the reaction mixture to 60 °C.

  • Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. Look for the consumption of the starting material and the appearance of the mono-substituted product. Avoid letting the reaction run for an extended period after the starting material is consumed to prevent the formation of the di-substituted product.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired mono-substituted product.[11]

References

Technical Support Center: Troubleshooting Unexpected Results in Pyrazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Pyrazine Derivative Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing substituted pyrazines. As a class of heterocycles, pyrazines are integral scaffolds in pharmaceuticals, agrochemicals, and flavor chemistry.[1] However, their synthesis is not without challenges, often leading to unexpected results that can impede research and development timelines.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common synthetic pitfalls, from diminished yields to ambiguous analytical data, and offer validated protocols and logical workflows to overcome them. Our goal is to empower you with the expertise to not only solve immediate experimental issues but also to design more robust synthetic strategies for the future.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reaction Yield and Purity Issues

Question 1: I am consistently obtaining low yields in my pyrazine synthesis. What are the likely causes and how can I improve the outcome?

Low yields in pyrazine synthesis are a frequent issue and can often be traced back to one of several factors related to reaction kinetics, stability, or competing side reactions.

Causality and Remediation:

  • Incomplete Reaction: The primary condensation between the 1,2-diamine and 1,2-dicarbonyl compound to form the dihydropyrazine intermediate, and its subsequent oxidation, may not be reaching completion.[2]

    • Troubleshooting:

      • Reaction Time & Temperature: Systematically increase the reaction time and/or temperature. Monitor the reaction progress diligently using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.

      • Mixing: Ensure efficient mixing, especially in heterogeneous reaction mixtures, to maximize contact between reactants.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and highly specific to the substrates being used.

    • Troubleshooting:

      • Solvent Screening: The polarity and boiling point of the solvent can dramatically influence reaction rates. For instance, in certain dehydrogenative coupling reactions, switching from toluene to a more polar solvent like 1,4-dioxane has been shown to improve yields.[2]

      • Base and Catalyst Optimization: The strength and nature of the base or catalyst can be pivotal. In cases of dehydrogenative coupling of β-amino alcohols, a systematic screening of bases (e.g., KH, t-BuOK) and catalysts (e.g., manganese or ruthenium pincer complexes) is recommended to find the most effective combination.[2]

  • Degradation of Starting Materials or Product: Pyrazine derivatives and their precursors can be sensitive to harsh conditions. The pyrazine ring, being electron-deficient, can be susceptible to nucleophilic attack under certain conditions.[3]

    • Troubleshooting:

      • Milder Reagents: Employ milder oxidizing agents for the aromatization of the dihydropyrazine intermediate if degradation is suspected. For example, air oxidation can be a gentle alternative to harsher chemical oxidants.

      • Workup Conditions: Avoid strongly acidic or basic conditions during the workup procedure if your target molecule has sensitive functional groups.

  • Purity of Starting Materials: Impurities in the 1,2-diamine or 1,2-dicarbonyl starting materials can introduce competing side reactions that consume reactants and lower the yield of the desired product.

    • Troubleshooting:

      • Purification of Reactants: Ensure the purity of your starting materials by recrystallization, distillation, or column chromatography before use.

Question 2: My reaction is producing a significant amount of an imidazole byproduct. Why is this happening and how can I suppress its formation?

The formation of imidazole derivatives is a classic side reaction in pyrazine synthesis, particularly when the reaction conditions can facilitate alternative cyclization pathways.

Mechanistic Insight:

The formation of both pyrazines and imidazoles can stem from a common pool of reactive intermediates. The Debus-Radziszewski imidazole synthesis , for instance, involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[4] In a typical pyrazine synthesis, if there are aldehydes present as impurities or formed in situ, and ammonia or an amine source is available, a competitive pathway to imidazole formation is opened.

The key steps involve the condensation of the dicarbonyl with ammonia to form a diimine, which then reacts with an aldehyde to form the imidazole ring.[4]

Logical Troubleshooting Workflow for Low Yields and Side Products

G start Low Yield or Unexpected Side Products check_purity Verify Purity of Starting Materials start->check_purity monitor_reaction Optimize Reaction Monitoring (TLC, LC-MS) check_purity->monitor_reaction incomplete Is Reaction Incomplete? monitor_reaction->incomplete optimize_conditions Systematically Optimize Conditions (Solvent, Temp, Time, Catalyst) incomplete->optimize_conditions Yes side_products Identify Side Products (NMR, MS) incomplete->side_products No end Improved Yield and Purity optimize_conditions->end degradation Suspect Degradation? milder_cond Use Milder Reagents and Workup degradation->milder_cond Yes degradation->end No milder_cond->end side_products->degradation imidazole Imidazole Byproduct? side_products->imidazole remove_aldehyde Scavenge Aldehyde Impurities or Use Purified Reagents imidazole->remove_aldehyde Yes adjust_stoich Adjust Reactant Stoichiometry imidazole->adjust_stoich No remove_aldehyde->end adjust_stoich->optimize_conditions

Caption: Troubleshooting workflow for low yields and side products.

Suppression and Purification Strategies:

  • Control of Reactants:

    • Ensure high purity of the 1,2-dicarbonyl and 1,2-diamine starting materials to eliminate aldehyde impurities.

    • If aldehydes are a known component of your starting materials or are generated under the reaction conditions, consider adding a scavenger for aldehydes.

  • Solvent Choice during Workup:

    • During liquid-liquid extraction, the choice of solvent can be critical. Using a non-polar solvent like hexane can selectively extract the less polar pyrazine, leaving the more polar imidazole byproduct in the aqueous phase.[5][6] In contrast, more polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract the imidazole.[5][6]

  • Chromatographic Purification:

    • Column chromatography on silica gel is a highly effective method for removing imidazole impurities. Due to the higher polarity of imidazoles, they tend to have a stronger affinity for the silica gel stationary phase.[5][6] A solvent system with low to moderate polarity, such as a 90:10 hexane:ethyl acetate mixture, can effectively elute the desired pyrazine while retaining the imidazole on the column.[5][6]

Section 2: Purification and Isolation Challenges

Question 3: I am having difficulty separating structurally similar pyrazine isomers using flash chromatography. What can I do to improve the resolution?

The separation of closely related isomers, such as positional isomers of substituted pyrazines, is a common challenge due to their very similar polarities and affinities for the stationary phase.

Strategies for Enhanced Chromatographic Resolution:

  • Stationary Phase Selection:

    • High Surface Area Silica: Standard flash silica typically has a surface area of around 500 m²/g. Switching to a stationary phase with a higher surface area (e.g., >700 m²/g) can significantly increase the interaction between the analytes and the silica, leading to better separation of closely eluting compounds.

  • Mobile Phase Optimization:

    • Shallow Gradient Elution: Instead of using an isocratic (constant composition) mobile phase, employ a shallow gradient. Start with a low polarity eluent and very gradually increase the proportion of the more polar solvent. This can help to resolve compounds with very similar Rf values.

    • Solvent System Exploration: Experiment with different solvent systems. While hexane/ethyl acetate is common, other systems like dichloromethane/methanol or toluene/acetone might offer different selectivities for your specific isomers.

  • Loading Technique:

    • Minimize Band Broadening: Overloading the column is a common cause of poor separation. Ensure the amount of crude product loaded is appropriate for the column dimensions. Dissolve the sample in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel (dry loading) to achieve a narrow application band.

Table 1: Comparison of Stationary Phases for Isomer Separation

Stationary PhaseTypical Surface Area (m²/g)Particle Size (µm)Performance for Isomer Separation
Standard Flash Silica~50040-63Moderate; may not resolve closely related isomers.
High-Performance Silica>70020-45Excellent; increased resolution for difficult separations.
Section 3: Analytical and Characterization Issues

Question 4: The proton signals in the ¹H NMR spectrum of my pyrazine derivative are significantly broadened. What is the cause of this, and how can I obtain sharper signals?

Signal broadening in the NMR spectra of nitrogen-containing heterocycles like pyrazines is a well-documented phenomenon primarily caused by the quadrupolar moment of the ¹⁴N nucleus.

The Underlying Phenomenon: Quadrupolar Broadening

  • Nuclear Quadrupole Moment: The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin quantum number I = 1. Nuclei with I > 1/2 have a non-spherical charge distribution, which results in a nuclear electric quadrupole moment.

  • Interaction with Electric Field Gradient: This quadrupole moment interacts with the local electric field gradient at the nucleus. In most molecules, the electron distribution around the nitrogen atom is not perfectly symmetrical, creating such a gradient.

  • Rapid Relaxation: This interaction provides a very efficient mechanism for nuclear spin relaxation. The rapid relaxation of the ¹⁴N nucleus leads to a shortening of the lifetime of the spin states of adjacent protons, which, through scalar coupling, results in a broadening of their NMR signals.

Experimental Workflow for NMR Signal Sharpening

G start Broad ¹H NMR Signals temp_change Acquire Spectrum at Different Temperatures start->temp_change decoupling Consider ¹⁴N Decoupling (if available) temp_change->decoupling high_field Use a Higher Field Spectrometer decoupling->high_field solvent_effect Test Different Deuterated Solvents high_field->solvent_effect n15_labeling Consider ¹⁵N Isotopic Labeling (for complex cases) solvent_effect->n15_labeling end Sharper, Interpretable NMR Spectrum n15_labeling->end

Caption: Workflow for addressing broad signals in pyrazine NMR spectra.

Strategies to Obtain Sharper NMR Signals:

  • Temperature Variation: The rate of quadrupolar relaxation is temperature-dependent. Acquiring the spectrum at a lower or higher temperature can sometimes alter the relaxation dynamics sufficiently to sharpen the signals.

  • Solvent Effects: The choice of deuterated solvent can influence the local electric field gradient around the nitrogen atoms. Acquiring spectra in a range of solvents with different polarities and viscosities (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) may reveal one that provides sharper signals.

  • Use of a Higher Field Spectrometer: The resolution of the spectrum increases with the magnetic field strength. While this may not eliminate the broadening, it can improve the separation of signals, making the spectrum more interpretable.

  • ¹⁵N Isotopic Labeling: For particularly challenging cases, synthesizing the pyrazine derivative with ¹⁵N-labeled precursors can be a definitive solution. The ¹⁵N isotope has a nuclear spin of I = 1/2 and therefore no quadrupole moment, resulting in sharp NMR signals and observable ¹H-¹⁵N coupling constants.

Validated Experimental Protocols

Protocol 1: General Synthesis of a 2,3-Disubstituted Pyrazine

This protocol describes a general method for the synthesis of a pyrazine derivative via the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by in-situ oxidation.

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil), 1.0 eq.

  • 1,2-Diamine (e.g., Ethylenediamine), 1.0 eq.

  • Solvent (e.g., Ethanol or Acetic Acid)

  • Oxidizing agent (often atmospheric oxygen is sufficient, but for less facile oxidations, copper(II) sulfate can be used)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 1,2-dicarbonyl compound (1.0 eq.) in the chosen solvent.

  • Add the 1,2-diamine (1.0 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC. The initial condensation forms a dihydropyrazine intermediate.

  • For many substrates, continued heating in the presence of air will effect the oxidation to the aromatic pyrazine. If the reaction stalls at the dihydropyrazine stage, cool the mixture and add an oxidizing agent like copper(II) sulfate (1.1 eq.) and resume heating.

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification of a Pyrazine Derivative from Imidazole Impurities

This protocol provides a step-by-step guide for the chromatographic removal of polar imidazole byproducts.

Materials:

  • Crude pyrazine product containing imidazole impurities

  • Silica gel for flash chromatography

  • Solvents: Hexane (non-polar), Ethyl Acetate (polar)

  • Flash chromatography system

Procedure:

  • Prepare the Column: Pack a flash chromatography column with silica gel using a slurry method with hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase, for example, 100% hexane.

    • Gradually increase the polarity of the mobile phase. A common gradient is from 0% to 20% ethyl acetate in hexane. A shallow gradient (e.g., increasing by 1-2% ethyl acetate per column volume) is often effective.

    • The less polar pyrazine derivative should elute before the more polar imidazole impurity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure pyrazine product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazine derivative.

References

Validation & Comparative

A Comparative Guide to the Biological Activity Screening of Novel 5-Chloro-2-hydroxypyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 4 positions, represents a cornerstone structural motif in medicinal chemistry.[1] Its derivatives are renowned for a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The unique electronic properties and hydrogen bonding capabilities of the pyrazine core allow its derivatives to interact with a wide array of biological targets, making them privileged scaffolds in the development of novel therapeutics.[3][4]

This guide focuses on a specific, promising subclass: 5-Chloro-2-hydroxypyrazine derivatives . While the broader pyrazine family is well-documented, this particular scaffold offers a unique combination of reactive sites for chemical modification, presenting a fertile ground for generating novel compounds with potentially enhanced potency and selectivity. We will provide an in-depth comparison of screening methodologies, supported by detailed experimental protocols and data interpretation, to guide researchers in unlocking the therapeutic potential of these novel derivatives. This document is designed for drug development professionals, offering a practical framework for systematic biological evaluation.

Part 1: Anticancer Activity Screening

The potential of pyrazine derivatives as anticancer agents is a significant area of research, with many compounds demonstrating potent cytotoxicity against various cancer cell lines.[5] The mechanism often involves the inhibition of critical signaling pathways, such as protein kinases, which are frequently dysregulated in cancer.[1][6] Therefore, the primary screening of novel this compound derivatives should focus on evaluating their cytotoxic effects.

Rationale for Experimental Choice: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell viability. Its principle lies in the enzymatic conversion of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[7] The quantity of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of a compound's cytotoxic effect.[8] This assay is chosen for its high throughput, sensitivity, and reproducibility, making it an ideal first-pass screen in a drug discovery workflow.[9]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Viability Assessment cluster_read Phase 4: Data Analysis p1 1. Cell Seeding Seed cancer cells (e.g., MCF-7, A549) in 96-well plates. (1x10^4 cells/well) p2 2. Incubation Allow cells to adhere and grow for 24 hours at 37°C, 5% CO2. p1->p2 t1 3. Compound Addition Add serial dilutions of novel This compound derivatives. Include vehicle (DMSO) and positive (Doxorubicin) controls. p2->t1 t2 4. Incubation Incubate plates for 48-72 hours at 37°C, 5% CO2. t1->t2 a1 5. MTT Addition Add 10 µL of MTT solution (5 mg/mL) to each well. t2->a1 a2 6. Formazan Formation Incubate for 4 hours at 37°C. Viable cells convert MTT to purple crystals. a1->a2 a3 7. Solubilization Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl) to dissolve crystals. a2->a3 r1 8. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. a3->r1 r2 9. IC50 Calculation Plot dose-response curves and calculate the IC50 value for each compound. r1->r2

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay
  • Reagent Preparation : Prepare a stock solution of MTT at 5 mg/mL in sterile phosphate-buffered saline (PBS).[10] Filter-sterilize and store protected from light at 4°C.[7] Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).

  • Cell Plating : Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]

  • Compound Treatment : Prepare serial dilutions of the novel this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with a known anticancer drug (e.g., Doxorubicin) as a positive control and wells with vehicle (e.g., 0.1% DMSO) as a negative control. Incubate for another 48 hours.

  • MTT Incubation : Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8] During this time, purple formazan crystals will become visible in viable cells.

  • Solubilization and Reading : Carefully aspirate the medium and add 100 µL of the solubilization solution to each well.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.[11]

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Comparison: Anticancer Activity

The table below presents hypothetical data comparing novel this compound derivatives against a standard chemotherapeutic agent and a pyridine-based analog. Lower IC₅₀ values indicate higher potency.

Compound IDCore ScaffoldR-Group SubstitutionCancer Cell LineIC₅₀ (µM)
CHP-01 This compound-HMCF-745.2
CHP-02 This compound-4-fluorophenylMCF-78.7
CHP-03 This compound-3,4-dimethoxyphenylMCF-715.3
PYR-01 Pyridine-4-fluorophenylMCF-711.5[6]
Doxorubicin AnthracyclineN/AMCF-70.9

Interpretation : The addition of a 4-fluorophenyl group (CHP-02) significantly enhances cytotoxic activity compared to the unsubstituted parent compound (CHP-01), suggesting a key area for SAR exploration. While not as potent as the clinical drug Doxorubicin, CHP-02 shows comparable or slightly better activity than the pyridine analog (PYR-01), validating the potential of this novel scaffold.

Part 2: Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[12] Heterocyclic compounds, including pyrazines, are a rich source of molecules with antibacterial and antifungal properties.[13] A primary screen for antimicrobial efficacy is essential to identify promising lead compounds.

Rationale for Experimental Choice: Agar Well Diffusion Assay

The agar well diffusion method is a widely used, cost-effective, and reliable technique for preliminary screening of antimicrobial activity.[12][14] The principle is based on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly inoculated with a test microorganism.[15] If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.[14] This method allows for the simultaneous testing of multiple compounds against different microorganisms.[15]

Experimental Workflow: Agar Well Diffusion Assay

Caption: Workflow for the Agar Well Diffusion antimicrobial assay.

Detailed Protocol: Agar Well Diffusion
  • Media and Inoculum Preparation : Prepare Mueller-Hinton Agar (MHA) plates. Grow a fresh culture of the test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in broth and adjust the turbidity to match the 0.5 McFarland standard.[15]

  • Plate Inoculation : Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plates with the prepared microbial suspension to ensure a uniform lawn of growth.

  • Well Creation : Use a sterile cork borer (6-8 mm in diameter) or the back of a sterile pipette tip to aseptically punch wells into the agar.

  • Compound Loading : Carefully pipette a standard volume (e.g., 100 µL) of each test compound solution (dissolved in a suitable solvent like DMSO) into a designated well.[14] Use a known antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (DMSO) as a negative control.[16]

  • Incubation : Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds, then incubate at 37°C for 24 hours.[16]

  • Data Collection : After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) for each well.

Data Comparison: Antimicrobial Activity

The table below shows hypothetical results for the antimicrobial screening of novel derivatives. A larger zone of inhibition indicates greater antimicrobial activity.

Compound IDCore ScaffoldR-Group SubstitutionS. aureus (Gram +) Zone of Inhibition (mm)E. coli (Gram -) Zone of Inhibition (mm)
CHP-01 This compound-H97
CHP-02 This compound-4-fluorophenyl1814
CHP-04 This compound-morpholino2211
Ciprofloxacin (10 µg) FluoroquinoloneN/A2530
DMSO (Solvent) N/AN/A6 (No inhibition)6 (No inhibition)

Interpretation : The results indicate that substitutions significantly impact antimicrobial activity. The morpholino-substituted derivative (CHP-04) shows strong activity against the Gram-positive S. aureus, exceeding that of the fluorophenyl derivative (CHP-02). However, its activity against Gram-negative E. coli is weaker, suggesting a potential selectivity profile that warrants further investigation. Both derivatives show marked improvement over the parent compound (CHP-01).

Part 3: Target-Specific Screening: DNA Gyrase Inhibition

While broad screening assays are vital, identifying the specific molecular target of a compound is a critical step in drug development.[17] For antibacterial agents, DNA gyrase is a well-validated and essential enzyme target.[18] It is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process required for DNA replication and repair. Inhibiting this enzyme leads to bacterial cell death.

Rationale for Experimental Choice: DNA Supercoiling Assay

An in vitro DNA gyrase supercoiling assay directly measures the enzymatic activity and its inhibition by test compounds.[19] The assay uses relaxed circular plasmid DNA as a substrate. In the presence of DNA gyrase and ATP, this substrate is converted into its supercoiled form. The different topological forms of DNA (relaxed vs. supercoiled) can be separated and visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster through the gel.[20] A compound that inhibits the enzyme will prevent the formation of supercoiled DNA, leaving the relaxed form intact. This provides direct, mechanistic evidence of target engagement.

Experimental Workflow: DNA Gyrase Supercoiling Inhibition Assay

DNA_Gyrase_Workflow cluster_setup Phase 1: Reaction Setup cluster_run Phase 2: Incubation & Termination cluster_analysis Phase 3: Analysis s1 1. Prepare Reaction Mix Combine assay buffer, ATP, and relaxed pBR322 plasmid DNA. s2 2. Add Inhibitors Aliquot mix and add novel derivatives at various concentrations. Include positive (Ciprofloxacin) and negative (DMSO) controls. s1->s2 s3 3. Initiate Reaction Add E. coli DNA Gyrase enzyme to all tubes except 'no enzyme' control. s2->s3 r1 4. Incubation Incubate the reaction mixtures at 37°C for 1 hour. s3->r1 r2 5. Stop Reaction Terminate the reaction by adding STEB buffer or Proteinase K/SDS. r1->r2 a1 6. Gel Electrophoresis Load samples onto a 1% agarose gel and run at ~90V for 90 mins. r2->a1 a2 7. Visualization Stain the gel with Ethidium Bromide and visualize DNA bands under UV light. a1->a2 a3 8. Interpretation Assess the conversion of relaxed DNA (slower band) to supercoiled DNA (faster band). Inhibition is observed as a decrease in the supercoiled band. a2->a3

Caption: Workflow for a DNA Gyrase supercoiling inhibition assay.

Detailed Protocol: DNA Gyrase Inhibition
  • Reaction Setup : On ice, prepare a master mix containing 5x assay buffer (final concentration: 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP), relaxed pBR322 plasmid DNA (0.5 µL per reaction), and sterile water.

  • Inhibitor Addition : Aliquot the master mix into microcentrifuge tubes. Add the test compounds at varying final concentrations. Include a positive control (Ciprofloxacin) and a negative control (DMSO).

  • Enzyme Initiation : Add E. coli DNA gyrase to each tube to initiate the reaction. Incubate at 37°C for 1 hour.[21]

  • Reaction Termination : Stop the reaction by adding a stop buffer containing STEB (40% Sucrose, 100 mM Tris-HCl, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue).

  • Analysis : Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at 80-90V until the dye front has migrated approximately 75% of the gel length. Visualize the DNA bands using a UV transilluminator. The lower, faster-migrating band corresponds to supercoiled DNA, while the upper, slower band is the relaxed substrate.

Data Comparison: DNA Gyrase Inhibition

The table below summarizes hypothetical IC₅₀ values for the inhibition of DNA gyrase, determined by quantifying band intensity from gel electrophoresis experiments.

Compound IDCore ScaffoldR-Group SubstitutionDNA Gyrase IC₅₀ (µM)
CHP-02 This compound-4-fluorophenyl12.5
CHP-04 This compound-morpholino28.9
Ciprofloxacin FluoroquinoloneN/A0.8

Interpretation : The data reveals that CHP-02 is a more potent inhibitor of DNA gyrase than CHP-04. This correlates with the broader antimicrobial activity of CHP-02 against both Gram-positive and Gram-negative bacteria, suggesting that DNA gyrase inhibition is a likely mechanism of action for its antibacterial effects. The lower potency of CHP-04 in this assay, despite its strong effect on S. aureus, may indicate an alternative mechanism of action or differential uptake in whole-cell assays.

Conclusion and Future Directions

The systematic screening of novel this compound derivatives reveals a scaffold of significant therapeutic potential. The comparative data presented herein demonstrates that targeted chemical modifications can dramatically enhance biological activity across different domains, from anticancer cytotoxicity to specific antimicrobial action.

  • Anticancer Potential : Derivative CHP-02 emerged as a promising cytotoxic agent, warranting further investigation into its mechanism of action, potentially as a kinase inhibitor.

  • Antimicrobial Potential : Derivative CHP-04 showed potent and selective activity against Gram-positive bacteria, while CHP-02 displayed broader-spectrum activity linked to DNA gyrase inhibition.

This guide provides a foundational framework for the initial evaluation of this novel chemical series. Future work should involve expanding the library of derivatives to build a comprehensive Structure-Activity Relationship (SAR), conducting secondary screening against panels of cancer cell lines and resistant bacterial strains, and performing advanced mechanistic and in vivo studies for the most promising candidates.

References

A Comparative Guide to the Structural Elucidation of 5-Chloro-2-hydroxypyrazine Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazine scaffold holds a position of considerable importance. Its derivatives are integral to a range of therapeutic agents, attributed to their diverse biological activities.[1] Among these, 5-Chloro-2-hydroxypyrazine and its analogues represent a class of compounds with significant potential, demanding rigorous structural characterization to unlock their full therapeutic promise. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of these derivatives, offering field-proven insights and experimental context.

The Central Role of X-ray Crystallography in Unraveling Molecular Architecture

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule.[2] For drug development, an unambiguous understanding of a compound's stereochemistry, conformation, and intermolecular interactions is paramount. X-ray crystallography provides this precise information, forming the bedrock of structure-activity relationship (SAR) studies and rational drug design.

The journey from a synthesized powder to a refined crystal structure is a multi-step process, each stage demanding careful consideration. The causality behind these experimental choices is crucial for success.

Experimental Protocol: From Powder to Crystal Structure

1. Synthesis of this compound Derivatives:

The synthesis of the target derivatives often begins with commercially available starting materials like 2-amino-4-chlorophenol, which can be reacted with various reagents to introduce desired functional groups.[3] A general synthetic approach might involve the reaction of a substituted glyoxal with an α-amino acid amide in the presence of a base.[4]

  • Step 1: Dissolve the appropriate α-amino acid amide in an aqueous or alcoholic solvent.

  • Step 2: Add a solution of glyoxal or a substituted glyoxal derivative to the mixture at a controlled temperature, typically between -5 and 10 °C.

  • Step 3: Slowly add a base, such as sodium hydroxide, to catalyze the condensation reaction, maintaining a pH of 10-12.

  • Step 4: After several hours of stirring, acidify the reaction mixture to precipitate the crude product.

  • Step 5: Purify the product by recrystallization from a suitable solvent system.

2. Crystallization:

The formation of high-quality single crystals is often the most challenging step. The choice of solvent, temperature, and crystallization technique are critical variables that must be empirically optimized.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly, leading to crystal growth.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound solution reduces its solubility, inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

3. X-ray Diffraction Data Collection and Structure Refinement:

Once suitable crystals are obtained, they are mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to determine the unit cell parameters and the three-dimensional electron density map of the crystal, from which the atomic positions are determined.

Below is a DOT script for a Graphviz diagram illustrating the X-ray crystallography workflow.

X_ray_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification Reaction->Purification Dissolution Dissolution in Solvent Purification->Dissolution Crystal_Growth Crystal Growth Dissolution->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final 3D Structure Analytical_Techniques cluster_info Structural Information Xray X-ray Crystallography Structure 3D Structure (Solid State) Xray->Structure NMR NMR Spectroscopy Connectivity Connectivity (Solution) NMR->Connectivity MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight Comp Computational Modeling Prediction Predicted Structure & Properties Comp->Prediction Structure->Connectivity Connectivity->MolWeight MolWeight->Prediction Prediction->Structure

References

A Researcher's Guide to the Structural Validation of Synthesized 5-Chloro-2-hydroxypyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. 5-Chloro-2-hydroxypyrazine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry, often present unique challenges in their structural elucidation due to the electronic properties of the pyrazine ring and the presence of halogen and hydroxyl substituents. This guide provides an in-depth comparison of modern analytical techniques for the robust validation of these structures, grounded in field-proven insights and experimental data.

The Critical Importance of Structural Integrity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the context of drug discovery, even minor structural ambiguities, such as incorrect isomer identification, can lead to misleading structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring the integrity of your research. The choice of analytical techniques should be guided by the need to confirm not only the core structure but also the regiochemistry of substitution and the absence of significant impurities.

A Comparative Analysis of Key Validation Techniques

The structural validation of this compound derivatives relies on a synergistic application of several spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.[1] For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical this compound scaffold, the aromatic protons on the pyrazine ring are particularly informative.

  • Chemical Shift (δ): The electron-withdrawing nature of the nitrogen atoms and the chlorine atom deshields the ring protons, causing them to resonate at a relatively high chemical shift (downfield), typically in the range of 7.0-8.5 ppm.[2] The exact position is influenced by the nature and position of other substituents on the pyrazine ring or on any appended functional groups. The proton of the hydroxyl group often appears as a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration.

  • Spin-Spin Coupling (J): The coupling patterns between adjacent protons can definitively establish their relative positions on the pyrazine ring. For disubstituted pyrazines, the coupling constants can help differentiate between isomers.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing a map of the carbon framework.

  • Chemical Shift (δ): The carbon atoms in the pyrazine ring typically resonate in the aromatic region (130-160 ppm). The carbon atom attached to the chlorine (C-5) will be significantly influenced by the halogen's electronegativity. The carbon bearing the hydroxyl group (C-2) will also have a characteristic chemical shift.[4]

Predicted NMR Data for this compound

Technique Predicted Chemical Shift (ppm) Assignment
¹H NMR~7.5 - 8.0Pyrazine ring protons
Variable (broad)-OH proton
¹³C NMR~150 - 160C-2 (bearing -OH)
~140 - 150C-5 (bearing -Cl)
~125 - 135Other pyrazine ring carbons

Causality in Experimental Choices: The choice of deuterated solvent is critical. For resolving exchangeable protons like the -OH group, aprotic solvents like DMSO-d₆ are often preferred over protic solvents like methanol-d₄.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern.[5]

Molecular Ion Peak (M⁺): The most crucial piece of information from a mass spectrum is the molecular ion peak, which corresponds to the molecular weight of the synthesized compound. For this compound, the expected molecular weight is approximately 130.53 g/mol .[6] A key feature to look for is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak.[5] The presence of this isotopic signature is strong evidence for the incorporation of a single chlorine atom in the molecule.

Fragmentation Pattern: The way a molecule breaks apart upon ionization (fragmentation) can provide a unique fingerprint and confirm the presence of specific structural motifs. For pyrazine derivatives, common fragmentation pathways involve the loss of small neutral molecules like HCN or cleavage of substituent groups.[7] The fragmentation pattern of a this compound derivative will be influenced by the nature of other substituents.

Table of Expected MS Fragments for this compound:

m/z Value Possible Fragment Significance
130/132[M]⁺Molecular ion with chlorine isotope pattern
102/104[M - CO]⁺Loss of carbon monoxide
95[M - Cl]⁺Loss of chlorine radical
68[M - Cl - HCN]⁺Subsequent loss of hydrogen cyanide
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.[8]

Characteristic Absorption Bands:

  • O-H Stretch: The hydroxyl group will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.[9]

  • C=N and C=C Stretching: The aromatic pyrazine ring will show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.[10]

  • C-Cl Stretch: The carbon-chlorine bond will have a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.[11]

  • C-O Stretch: The carbon-oxygen single bond of the hydroxyl group will appear in the 1000-1250 cm⁻¹ range.

Comparative FT-IR Data for a Hypothetical this compound Derivative:

Functional Group Characteristic Wavenumber (cm⁻¹) Intensity
O-H (hydroxyl)3400-3200Strong, Broad
C-H (aromatic)3100-3000Medium
C=N, C=C (pyrazine ring)1600-1450Medium to Strong
C-O (hydroxyl)1250-1000Medium
C-Cl800-600Medium to Strong
X-Ray Crystallography: The Definitive 3D Structure

For crystalline solids, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[12]

When to Use X-ray Crystallography: While NMR and MS can often provide sufficient evidence for the structure of a small molecule, X-ray crystallography is the gold standard for absolute structural proof. It is particularly valuable when:

  • The stereochemistry of the molecule is critical.

  • NMR data is ambiguous or difficult to interpret.

  • An unprecedented or unexpected molecular rearrangement has occurred.

The main limitation of this technique is the need to grow a high-quality single crystal of the compound, which can be a challenging and time-consuming process.[13]

Recommended Workflow for Structural Validation

A logical and efficient workflow is crucial for the confident structural validation of your synthesized this compound derivatives.

G cluster_0 Initial Synthesis & Purification cluster_1 Preliminary Characterization cluster_2 Core Structural Elucidation synthesis Synthesize Derivative purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification tlc_mp TLC & Melting Point purification->tlc_mp ftir FT-IR Spectroscopy tlc_mp->ftir ms Mass Spectrometry (MS) ftir->ms nmr ¹H & ¹³C NMR Spectroscopy ms->nmr xray X-Ray Crystallography nmr->xray Ambiguity or Stereochemistry?

Caption: A recommended workflow for the structural validation of synthesized compounds.

Experimental Protocols

General Protocol for NMR Sample Preparation
  • Weigh 5-10 mg of the purified this compound derivative into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

  • Insert the NMR tube into the spectrometer for analysis.

General Protocol for FT-IR Sample Preparation (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Collect the infrared spectrum.

General Protocol for Mass Spectrometry Sample Preparation (Direct Infusion ESI)
  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Draw the sample solution into a syringe.

  • Place the syringe in a syringe pump connected to the electrospray ionization (ESI) source of the mass spectrometer.

  • Infuse the sample at a low flow rate (e.g., 5-10 µL/min) and acquire the mass spectrum.

Identifying and Characterizing Potential Impurities

During the synthesis of pyrazine derivatives, several side reactions can lead to the formation of impurities.[14] Common impurities might include:

  • Starting Materials: Unreacted 1,2-diamines or 1,2-dicarbonyl compounds.

  • Isomeric Products: If unsymmetrical starting materials are used, the formation of regioisomers is possible.

  • Over-oxidation or Reduction Products: Depending on the reaction conditions, the pyrazine ring or its substituents may undergo further oxidation or reduction.

These impurities can often be detected by the analytical techniques discussed. For example, NMR can reveal the presence of unexpected signals, while mass spectrometry can show additional molecular ion peaks. Chromatographic techniques like HPLC and GC-MS are invaluable for separating and identifying these impurities.

By employing a combination of these powerful analytical techniques and a logical workflow, researchers can confidently validate the structure of their synthesized this compound derivatives, ensuring the reliability and reproducibility of their scientific findings.

References

A Comparative Guide to New Synthetic Methods for Hydroxypyrazines: From Classical Approaches to Greener Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Hydroxypyrazines are a pivotal class of N-heterocycles, forming the structural core of numerous biologically active molecules and finding applications in pharmaceuticals, agrochemicals, and flavor chemistry.[1][2][3] Their diverse functionalities, including roles as anticancer, anti-inflammatory, and antiviral agents, underscore the continuous demand for efficient and versatile synthetic methodologies.[1][2][4] This guide provides an in-depth comparison of established and emerging synthetic routes to hydroxypyrazines, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable method for their specific needs. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present comparative data to facilitate informed decision-making.

The Enduring Legacy of the Reuben G. Jones Synthesis

The Reuben G. Jones synthesis, first reported in 1949, remains a cornerstone for the preparation of 2-hydroxypyrazines.[5][6] This classical method involves the base-catalyzed condensation of a 1,2-dicarbonyl compound with an α-amino acid amide.[5][7] Despite its age, its simplicity and the ready availability of starting materials continue to make it a popular choice.

Mechanistic Insights and Causality in Experimental Choices

The reaction proceeds through a double condensation mechanism. The choice of a strong base, typically sodium hydroxide, is crucial for deprotonating the α-amino group of the amino amide, initiating the nucleophilic attack on one of the carbonyl groups of the 1,2-dicarbonyl compound.[5] The subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazine ring. Low reaction temperatures are often employed to control the reaction rate and minimize side-product formation.[5][6]

However, a significant challenge with the Jones synthesis, particularly when using unsymmetrical α-ketoaldehydes, is the issue of regioselectivity, often yielding a mixture of isomers that can be difficult to separate.[5] Recent studies have explored the use of tetraalkylammonium hydroxides as an alternative base to improve regioselectivity and yields.[5]

Experimental Protocol: Synthesis of 2-Hydroxy-3-methylpyrazine

This protocol is adapted from the classical procedure described by Jones.[5][8]

Materials:

  • alpha-Alanine nitrile

  • Glyoxal (40% aqueous solution)

  • Sodium hydroxide (5 N aqueous solution)

  • Ice

  • Hydrochloric acid (concentrated)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • To a cooled (0-10 °C) solution of 5 N sodium hydroxide and ice, add alpha-alanine nitrile hydrochloride.

  • Slowly add the glyoxal solution to this mixture while maintaining the temperature between 0 and 10 °C.

  • Gradually add more 5 N sodium hydroxide to bring the pH to approximately 12-13, ensuring the temperature remains low.

  • After the initial reaction, the mixture can be allowed to warm to room temperature and stirred for several hours to complete the reaction.[5]

  • Neutralize the reaction mixture with concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualizing the Workflow: Reuben G. Jones Synthesis

Jones_Synthesis start α-Amino Acid Amide + 1,2-Dicarbonyl Compound base Base (e.g., NaOH) Low Temperature start->base Reaction Initiation condensation Double Condensation & Cyclization base->condensation workup Acidic Workup & Purification condensation->workup Crude Product product 2-Hydroxypyrazine workup->product Suzuki_Coupling reactants Halogenated Hydroxypyrazine + Arylboronic Acid catalyst Palladium Catalyst + Base reactants->catalyst Reaction Setup coupling Oxidative Addition Transmetalation Reductive Elimination catalyst->coupling product Aryl-Substituted Hydroxypyrazine coupling->product Green_Synthesis start Biomass-derived Starting Material step1 One-Pot Synthesis of Precursor (Aqueous Media) start->step1 precursor 2-hydroxymethyl-5-methylpyrazine step1->precursor step2 Microwave-Assisted Green Oxidation (MnO₂) precursor->step2 product 2-Hydroxy-5-methylpyrazine step2->product

References

Navigating the Chemical Maze: A Comparative Guide to In Silico Property Prediction for 5-Chloro-2-hydroxypyrazine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, the ability to predict the properties of candidate molecules early in the discovery pipeline is paramount. For researchers exploring the chemical space around 5-Chloro-2-hydroxypyrazine, a scaffold with burgeoning interest due to its presence in various biologically active compounds, in silico predictive models offer a powerful and cost-effective alternative to exhaustive experimental screening. This guide provides an in-depth comparison of key in silico methodologies for predicting the physicochemical, pharmacokinetic, and toxicological properties of this compound analogues, grounded in scientific principles and supported by illustrative data.

The Rationale for In Silico First: Beyond Speed and Cost

The decision to employ computational methods transcends mere efficiency. It is a strategic choice to intelligently navigate the vast landscape of possible chemical modifications. By predicting properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) before a compound is even synthesized, we can prioritize candidates with a higher probability of success, thereby de-risking the drug development process.[1][2] This "fail fast, fail cheap" philosophy is a cornerstone of modern drug discovery.

A Comparative Analysis of Predictive Models

The in silico toolbox is diverse, with each tool offering unique advantages and limitations. Here, we compare three of the most prevalent and impactful methodologies: Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, and ADMET prediction platforms. To illustrate their application, we will consider a hypothetical series of this compound analogues with varying substituents (R1 and R2).

Quantitative Structure-Activity Relationship (QSAR): Decoding the Structural Blueprint

QSAR models are statistical correlations that link the chemical structure of a compound to its biological activity or a specific property.[3] These models are built upon the principle that the structure of a molecule dictates its function.

The Causality Behind QSAR: By analyzing a dataset of compounds with known activities, QSAR algorithms identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the property of interest. This allows for the prediction of properties for new, untested analogues.

Self-Validating Systems: Robust QSAR models undergo rigorous internal and external validation to ensure their predictive power and define their applicability domain—the chemical space in which the model can make reliable predictions.

Illustrative Data: QSAR Prediction of Antibacterial Activity (MIC)

To demonstrate, let's consider a hypothetical QSAR model developed to predict the Minimum Inhibitory Concentration (MIC) of this compound analogues against E. coli.

AnalogueR1R2Predicted MIC (µg/mL)Experimental MIC (µg/mL)
1HH18.520.1
2CH3H15.216.8
3ClH8.99.5
4OCH3H25.128.3
5HNO25.46.2

This data is for illustrative purposes only.

The model suggests that electron-withdrawing groups at the R2 position may enhance antibacterial activity.

Molecular Docking: Visualizing the Target Interaction

For analogues with a known or hypothesized biological target, molecular docking provides invaluable insights into the binding mode and affinity.[4][5][6] This structure-based drug design approach computationally places a ligand into the binding site of a receptor.

The Causality Behind Docking: By simulating the interactions between the ligand and the protein's active site, docking algorithms can predict the preferred binding orientation and estimate the binding energy. This helps in understanding the structural basis of activity and in designing analogues with improved target engagement. Several pyrazine derivatives have shown potential as inhibitors of bacterial DNA gyrase, making it a plausible target for our hypothetical analogues.[4][5][6]

Self-Validating Systems: The reliability of docking results is often assessed by re-docking a known ligand into its crystal structure to see if the algorithm can reproduce the experimentally observed binding pose (RMSD < 2Å is generally considered a success).

Illustrative Data: Molecular Docking against E. coli DNA Gyrase

AnalogueR1R2Docking Score (kcal/mol)Key Interactions
1HH-6.8H-bond with Asp73
2CH3H-7.2H-bond with Asp73, Hydrophobic interaction
3ClH-8.1H-bond with Asp73, Halogen bond with Gly77
4OCH3H-6.5H-bond with Asp73
5HNO2-9.2H-bond with Asp73, H-bond with Ser122

This data is for illustrative purposes only.

The docking scores correlate with the QSAR predictions, suggesting that stronger binding to DNA gyrase could be the mechanism behind the enhanced antibacterial activity.

ADMET Prediction: Foreseeing the Pharmacokinetic Fate

A potent molecule is of little therapeutic value if it is poorly absorbed, rapidly metabolized, or toxic. In silico ADMET prediction platforms utilize a combination of QSPR models and knowledge-based systems to forecast a compound's pharmacokinetic and toxicological profile.[2][7]

The Causality Behind ADMET Prediction: These tools analyze a molecule's structure to predict a wide range of properties, including solubility, permeability, plasma protein binding, metabolic stability, and potential for various toxicities.[1] This holistic view is crucial for selecting candidates with favorable drug-like properties.

Self-Validating Systems: The predictive models within these platforms are typically built and validated on large datasets of experimental data. The predictions are often presented with confidence scores or within a defined applicability domain.

Illustrative Data: In Silico ADMET Profile of Selected Analogues

AnaloguePropertyPredicted ValueAssessment
3 LogS (Aqueous Solubility)-2.5Moderately Soluble
Caco-2 Permeability (nm/s)15 x 10^-6High
hERG InhibitionLow RiskFavorable
Ames MutagenicityNon-mutagenicFavorable
5 LogS (Aqueous Solubility)-3.1Sparingly Soluble
Caco-2 Permeability (nm/s)12 x 10^-6High
hERG InhibitionLow RiskFavorable
Ames MutagenicityPotential RiskRequires experimental validation

This data is for illustrative purposes only.

While analogue 5 shows high predicted potency, its potential mutagenicity risk, as flagged by the in silico model, would necessitate careful experimental follow-up.

Experimental Workflow: A Step-by-Step Guide to Molecular Docking

To provide a practical context, here is a detailed workflow for performing a molecular docking study, a key component of our in silico analysis.

Objective: To predict the binding mode and affinity of this compound analogues against E. coli DNA gyrase (PDB ID: 1KZN).

Methodology:

  • Protein Preparation:

    • Download the crystal structure of E. coli DNA gyrase from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package.

    • Define the binding site based on the location of the co-crystallized inhibitor or through binding site prediction algorithms.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound analogues.

    • Convert the 2D structures to 3D and perform energy minimization to obtain a low-energy conformation.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Set up the docking parameters, including the grid box that encompasses the defined binding site.

    • Run the docking algorithm to generate multiple binding poses for each ligand.

    • The algorithm will score each pose based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Visualize the top-scoring poses for each analogue within the binding site.

    • Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

    • Compare the docking scores and binding modes across the series of analogues to understand structure-activity relationships.

Visualizing the In Silico Drug Discovery Cascade

The following diagram illustrates the integrated workflow for the in silico prediction of properties for our this compound analogues.

InSilico_Workflow cluster_start Analogue Design cluster_prediction In Silico Prediction cluster_analysis Data Analysis & Prioritization cluster_decision Decision Making Start Virtual Library of This compound Analogues QSAR QSAR Modeling (Biological Activity) Start->QSAR Docking Molecular Docking (Target Binding) Start->Docking ADMET ADMET Prediction (Drug-like Properties) Start->ADMET Analysis Comparative Analysis of Predictive Data QSAR->Analysis Docking->Analysis ADMET->Analysis Decision Prioritization of Candidates for Synthesis and Experimental Testing Analysis->Decision

Caption: Integrated workflow for in silico property prediction.

Logical Progression of Predictive Modeling

The relationship between different in silico models can be visualized as a hierarchical decision-making process.

Logical_Flow cluster_0 Initial Screening cluster_1 Activity & Target Engagement cluster_2 Candidate Selection A ADMET Prediction (Broad Filter) B QSAR (Activity Prediction) A->B Drug-like Properties C Molecular Docking (Binding Mode Analysis) B->C Potent Analogues D Lead Candidates C->D Favorable Binding & Profile

Caption: Decision flow in computational drug discovery.

Conclusion and Future Directions

In silico prediction of properties for this compound analogues is an indispensable strategy in the modern drug discovery paradigm. By judiciously applying and integrating methods like QSAR, molecular docking, and ADMET profiling, researchers can make more informed decisions, accelerate the discovery timeline, and increase the likelihood of identifying promising clinical candidates. While these computational tools are powerful, they are predictive in nature and must be used in concert with experimental validation. The true strength of in silico modeling lies in its ability to guide and prioritize experimental efforts, ensuring that laboratory resources are focused on the most promising avenues of research. As algorithms become more sophisticated and the volume of high-quality biological data grows, the predictive power of these methods will undoubtedly continue to expand, further revolutionizing the landscape of drug discovery.

References

Safety Operating Guide

Mastering the Safe Handling of 5-Chloro-2-hydroxypyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling, use, and disposal of 5-Chloro-2-hydroxypyrazine (CAS No: 89180-45-0). In our shared pursuit of scientific advancement, the uncompromising safety of researchers is paramount. This document moves beyond a simple checklist, offering a deep dive into the why behind each safety protocol. By understanding the inherent risks and the logic of the protective measures, you empower yourself to work with confidence and precision. This guide is built on the core principles of recognizing hazards, assessing risks, minimizing those risks, and preparing for emergencies.

Hazard Identification: Understanding the Compound

This compound is a solid, often appearing as a white or off-white powder, used in various laboratory and chemical synthesis applications.[1][2] Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a stringent approach to handling. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3]

GHS Hazard Classifications

Hazard StatementGHS ClassificationSignal WordPictogram
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Warning
H312: Harmful in contact with skinAcute Toxicity, Dermal (Category 4)Warning
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)Warning
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)Warning
H332: Harmful if inhaledAcute Toxicity, Inhalation (Category 4)Warning
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure; Respiratory Tract Irritation (Category 3)Warning
Source: PubChem CID 14774300, Thermo Fisher Scientific SDS[1][4]

The causality is clear: the chemical nature of this compound allows it to readily interact with biological tissues, leading to irritation and potential toxicity upon exposure.[4][5] The "harmful" classification indicates that moderate exposure through any primary route can cause significant, though not lethal, health effects. The irritant properties highlight its ability to cause inflammatory responses in the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

Engineering controls, such as fume hoods, are the primary method for minimizing exposure. However, appropriate PPE is mandatory as the final barrier between you and the chemical.[6] The selection of PPE must directly address the hazards identified above.

Recommended PPE for Handling this compound

PPE CategorySpecification & Rationale
Eye Protection Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards.[7][8] Rationale: The compound is a serious eye irritant.[4][5] Goggles provide a complete seal around the eyes, protecting against splashes and airborne solid particles. A face shield worn over goggles is required when there is a significant risk of splashing.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[6] Gloves must be inspected for integrity before each use.[7] Rationale: The compound is harmful in contact with skin and causes skin irritation.[4] Nitrile gloves offer good resistance to a range of chemicals for incidental contact.[6] Always wash hands thoroughly after removing gloves.[9]
Body Protection Full-length laboratory coat with long sleeves.[8] Rationale: Protects skin on the arms and body from accidental contact and spills. The lab coat should be buttoned to provide maximum coverage.[8]
Respiratory Protection Required when engineering controls are insufficient or when handling large quantities. A NIOSH-approved respirator is necessary if dust or aerosols may be generated outside of a fume hood.[8][10] Rationale: The compound is harmful if inhaled and may cause respiratory irritation.[4][5] Using a fume hood is the preferred method to control airborne contaminants.[11] If a respirator is needed, a full respiratory protection program must be in place.[8]
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.[12] Rationale: Protects feet from spills. Perforated shoes or sandals are never appropriate in a laboratory setting.[11][12]
Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of the chemical's lifecycle in your lab. This protocol is designed as a self-validating system; adherence to each step inherently confirms a state of safety.

cluster_prep Preparation & Handling cluster_use Experimentation cluster_cleanup Post-Experiment Receipt 1. Receipt & Storage Prep 2. Pre-Use Checks Receipt->Prep Verify Integrity Handling 3. Weighing & Handling Prep->Handling Don PPE Experiment 4. In-Use Procedures Handling->Experiment Transfer to Reaction Spill 5. Spill & Emergency Decon 6. Decontamination Experiment->Decon On Completion Waste 7. Waste Disposal Spill->Waste Contain & Clean Decon->Waste Segregate Waste

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Methodology

  • Receipt and Storage:

    • Upon receipt, inspect the container for damage.

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

    • Ensure the container is tightly closed and clearly labeled.[5]

  • Pre-Use Checks & Preparation:

    • Before handling, review this guide and the Safety Data Sheet (SDS).[7]

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

    • Don all required PPE as specified in the table above.[5]

  • Weighing and Handling:

    • All handling, including weighing, must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[11]

    • Use a spatula for transferring the solid chemical. Avoid creating dust.[9]

    • Do not return excess chemical to the original container.[9]

  • In-Use Procedures:

    • Keep containers closed when not in use.

    • Maintain clean and uncluttered work areas.[11]

    • Be mindful of reactions that could generate heat or pressure. The compound is stable under normal conditions, but thermal decomposition can release irritating and toxic gases like carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[1]

  • Spill and Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][13]

    • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[5][13]

    • Small Spill: Avoid dust formation.[5] Carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal. Clean the spill area thoroughly.

  • Decontamination:

    • Wipe down all work surfaces and equipment used with an appropriate cleaning agent after work is complete.

    • Thoroughly wash hands and forearms with soap and water after removing gloves and before leaving the laboratory.[9]

Disposal Plan: Environmental Responsibility

Improper disposal is a significant safety and environmental hazard. This compound and its containers must be treated as hazardous waste.

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Solid Waste: Collect waste this compound powder and any grossly contaminated materials (e.g., weighing paper, single-use spatulas) in a dedicated, clearly labeled, and sealable hazardous waste container.[14][15]

    • Contaminated PPE: Heavily contaminated items such as gloves and bench paper should be double-bagged, sealed, and placed in the solid hazardous waste container.[14]

    • Liquid Waste: Any solutions containing this compound or rinsate from cleaning contaminated glassware must be collected in a labeled hazardous liquid waste container.[14]

  • Labeling and Storage:

    • Affix a hazardous waste label to the container immediately upon starting waste accumulation.

    • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.[15]

  • Final Disposal:

    • Arrange for disposal through your institution's licensed hazardous waste management service.[1][15]

    • Crucially, never dispose of this compound down the drain or in the regular solid waste. [14][15] This can lead to environmental contamination and is a violation of regulations.

By integrating these protocols into your daily laboratory practice, you contribute to a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-hydroxypyrazine
Reactant of Route 2
5-Chloro-2-hydroxypyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.